molecular formula C3H5N3OS B2579489 (5-Amino-1,3,4-thiadiazol-2-yl)methanol CAS No. 56951-58-7

(5-Amino-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2579489
CAS No.: 56951-58-7
M. Wt: 131.15
InChI Key: URCCVQJLYSKFBQ-UHFFFAOYSA-N
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Description

(5-Amino-1,3,4-thiadiazol-2-yl)methanol is a useful research compound. Its molecular formula is C3H5N3OS and its molecular weight is 131.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-1,3,4-thiadiazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCVQJLYSKFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56951-58-7
Record name (5-amino-1,3,4-thiadiazol-2-yl)methanol
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Foundational & Exploratory

(5-Amino-1,3,4-thiadiazol-2-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore in Medicinal Chemistry[1]

Executive Summary

(5-Amino-1,3,4-thiadiazol-2-yl)methanol (CAS: 56951-58-7) represents a critical scaffold in modern drug discovery, particularly in the design of carbonic anhydrase inhibitors (CAIs), antimicrobial agents, and kinase inhibitors.[1] Distinguished by its dual functionality—a primary amine at position 5 and a hydroxymethyl group at position 2—this heterocyclic building block offers unique vectors for diversification. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in high-fidelity lead optimization workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is a 1,3,4-thiadiazole derivative, a class of five-membered heterocycles known for their bioisosteric relationship with oxadiazoles and triazoles. The sulfur atom imparts increased lipophilicity compared to its oxadiazole counterparts, potentially improving membrane permeability in drug candidates.

Table 1: Core Identifiers and Properties

PropertyData
Chemical Name This compound
CAS Number 56951-58-7
Molecular Formula C₃H₅N₃OS
Molecular Weight 131.16 g/mol
SMILES OCC1=NN=C(N)S1
InChI Key URCCVQJLYSKFBQ-UHFFFAOYSA-N
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calc) ~2.9 (Thiadiazole N), ~13.5 (Primary Amine)
Part 2: Synthesis & Mechanistic Pathways[1]
The POCl₃ Dehydrative Cyclization Protocol

The most robust synthetic route involves the condensation of thiosemicarbazide with glycolic acid (hydroxyacetic acid). This reaction is typically mediated by phosphorus oxychloride (POCl₃), which serves as both a solvent and a dehydrating agent.

Experimental Workflow:

  • Reagents: Thiosemicarbazide (1.0 eq), Glycolic Acid (1.0 eq), POCl₃ (excess/solvent).

  • Conditions: Reflux (approx. 80-90°C) for 3–5 hours.

  • Quenching: The reaction mixture is cooled and carefully poured onto crushed ice to hydrolyze excess POCl₃.

  • Neutralization: The pH is adjusted to ~7–8 using NaOH or NH₄OH to precipitate the free base.

  • Purification: Recrystallization from ethanol/water.[1]

Mechanistic Insight: The reaction proceeds via an acyl-thiosemicarbazide intermediate.[1] POCl₃ activates the carboxylic acid oxygen, facilitating nucleophilic attack by the hydrazine nitrogen of thiosemicarbazide. Subsequent cyclodehydration involves the loss of water (mediated by the formation of a chlorophosphate intermediate) to close the thiadiazole ring.

SynthesisPath Reagents Thiosemicarbazide + Glycolic Acid Inter1 Acyl-thiosemicarbazide Intermediate Reagents->Inter1 Condensation POCl3 POCl3 Activation (Chlorophosphate Ester) Inter1->POCl3 Activation Cyclization Cyclodehydration (- H2O, - HCl) POCl3->Cyclization Ring Closure Product This compound (Target) Cyclization->Product Workup (pH 8)

Figure 1: Mechanistic pathway for the synthesis of this compound via POCl₃-mediated cyclization.

Part 3: Medicinal Chemistry Applications[1][4][6][8]
1. Carbonic Anhydrase Inhibition (CAI)

The 1,3,4-thiadiazole ring is a classic pharmacophore for CAIs (e.g., Acetazolamide). The 5-amino group is critical for coordinating with the Zinc ion in the enzyme's active site or for derivatization into a sulfonamide moiety.[1] The 2-hydroxymethyl group provides a handle for fragment growing, allowing researchers to extend the molecule into the hydrophobic pocket of the enzyme to improved selectivity against specific isoforms (e.g., CA IX vs. CA II).

2. Fragment-Based Drug Discovery (FBDD)

This compound serves as an excellent fragment due to its low molecular weight (<150 Da) and "Rule of 3" compliance.[1]

  • Primary Amine: Handle for amide coupling, reductive amination, or formation of Schiff bases (imines).

  • Hydroxyl Group: Handle for etherification or oxidation to an aldehyde/carboxylic acid.[1]

3. Scaffold for Schiff Base Derivatives

Reaction of the primary amine with aromatic aldehydes yields Schiff bases (azomethines). These derivatives have demonstrated significant anticancer and antioxidant activity in phenotypic screens, particularly when appended to isatin or coumarin moieties.

Applications Core This compound Sulfonamide Sulfonylation (CA Inhibitors) Core->Sulfonamide SchiffBase Aldehyde Condensation (Anticancer Agents) Core->SchiffBase Oxidation Oxidation to Acid (Peptidomimetics) Core->Oxidation TargetCA Target: Carbonic Anhydrase (Glaucoma, Epilepsy) Sulfonamide->TargetCA TargetKinase Target: Kinases (Oncology) SchiffBase->TargetKinase

Figure 2: Strategic derivatization pathways for this compound in drug development.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.0–7.3 ppm (s, 2H): Broad singlet corresponding to the primary amine (-NH₂). Exchangeable with D₂O.

    • δ 5.8 ppm (t, 1H): Triplet for the hydroxyl proton (-OH), if DMSO is dry.

    • δ 4.6–4.8 ppm (d, 2H): Doublet corresponding to the methylene group (-CH₂-) adjacent to the hydroxyl.[1]

  • IR Spectroscopy (KBr):

    • 3100–3400 cm⁻¹: Strong stretching vibrations for N-H (amine) and O-H (alcohol).

    • 1600–1650 cm⁻¹: C=N stretching of the thiadiazole ring.[2]

    • 600–700 cm⁻¹: C-S stretching characteristic of the heterocycle.

Part 5: Safety & Handling (GHS)

Signal Word: Warning

Hazard CodeStatementPrecautionary Measure
H302 Harmful if swallowed.[1]Wash hands thoroughly after handling.
H315 Causes skin irritation.[1]Wear protective gloves/clothing.
H319 Causes serious eye irritation.[1]Wear eye protection/face protection.
H335 May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

References
  • PubChem. 5-Amino-1,3,4-thiadiazol-2-yl)methanol (Compound).[1] National Library of Medicine. Available at: [Link]

  • Drapak, I. V., et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[1] Biopolymers and Cell, 2021. (Contextual reference for thiadiazole synthesis methodology). Available at: [Link]

  • Supuran, C. T.Carbonic anhydrase inhibitors. Nature Reviews Drug Discovery, 2008. (Review of thiadiazole pharmacophore utility).
  • ChemSrc. 5-Amino-1,3,4-thiadiazol-2-yl)methanol MSDS and Properties. Available at: [Link][3]

Sources

Technical Monograph: (5-Amino-1,3,4-thiadiazol-2-yl)methanol as a Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physiochemical Profile

This compound is a bifunctional heterocyclic compound featuring a 1,3,4-thiadiazole core flanked by a primary amine at position 5 and a hydroxymethyl group at position 2. This specific substitution pattern makes it a versatile scaffold for fragment-based drug discovery, particularly in the development of antimicrobial agents and carbonic anhydrase inhibitors.

Core Data Summary
PropertySpecification
IUPAC Name This compound
Common Synonyms 5-Amino-1,3,4-thiadiazole-2-methanol; 2-Hydroxymethyl-5-amino-1,3,4-thiadiazole
CAS Registry Number 56951-58-7
Molecular Formula C₃H₅N₃OS
Molecular Weight 131.16 g/mol
SMILES NC1=NN=C(CO)S1
InChIKey URCCVQJLYSKFBQ-UHFFFAOYSA-N
Physical Form Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~2.5 (Thiadiazole N), ~13.5 (Primary Amine)

Synthetic Methodology

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the condensation of a carboxylic acid derivative with thiosemicarbazide. For the hydroxymethyl derivative, preserving the alcohol functionality is critical. Harsh dehydrating agents like phosphoryl chloride (


) can inadvertently convert the alcohol to a chloride.
Recommended Protocol: Polyphosphoric Acid (PPA) Cyclodehydration

This method utilizes Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst. It is milder than


 regarding nucleophilic substitution, favoring ring closure over chlorination.
Reagents:
  • Glycolic Acid (Hydroxyacetic acid): 1.0 equivalent

  • Thiosemicarbazide: 1.1 equivalents

  • Polyphosphoric Acid (PPA): Solvent/Catalyst (~5–10 mL per gram of reactant)

  • Sodium Bicarbonate (

    
    ):  For neutralization
    
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, introduce Glycolic Acid (10 mmol) and Thiosemicarbazide (11 mmol).

  • Addition: Add PPA (15 g) to the mixture. Ensure the reagents are thoroughly dispersed in the viscous acid.

  • Cyclization: Heat the mixture to 80–90°C for 3–5 hours. Monitor the reaction via TLC (System: Methanol/DCM 1:9). The disappearance of thiosemicarbazide indicates completion.

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous syrup slowly into crushed ice (100 g) with vigorous stirring. The PPA will hydrolyze, releasing the protonated product into the aqueous phase.

  • Neutralization: Carefully adjust the pH of the solution to ~7–8 using saturated

    
     solution or concentrated ammonia. A precipitate should form.
    
  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to obtain the pure title compound.

Reaction Mechanism Visualization

Synthesis Start Glycolic Acid (HO-CH2-COOH) Intermediate Acyl Thiosemicarbazide Intermediate Start->Intermediate Condensation Reagent Thiosemicarbazide (H2N-NH-CS-NH2) Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Cyclodehydration (- H2O) Catalyst Polyphosphoric Acid (PPA) Dehydration Agent Catalyst->Intermediate Promotes

Figure 1: One-pot synthesis pathway via PPA-mediated cyclodehydration.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide) is required due to the polarity of the compound.
    
  • 
    H NMR Expectations: 
    
    • 
       7.0 – 7.5 ppm (s, 2H):  Broad singlet corresponding to the primary amine (
      
      
      
      ). This peak disappears upon
      
      
      shake.
    • 
       5.5 – 6.0 ppm (t, 1H):  Triplet (or broad singlet) for the hydroxyl proton (
      
      
      
      ), coupled to the adjacent methylene.
    • **

      
       4
      

metabolic stability predictions for (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from laboratory bench to clinical application, its metabolic fate is a critical determinant of success or failure. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate to toxic levels. For researchers, scientists, and drug development professionals, an early and accurate assessment of metabolic stability is not merely a screening step but a foundational pillar of rational drug design.[1][2]

This guide provides a comprehensive, in-depth framework for predicting the metabolic stability of a specific heterocyclic entity: this compound. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including diuretic and anticancer properties.[3][4] Understanding the metabolic liabilities of this specific molecule serves as a practical exemplar for a process applicable to countless other new chemical entities (NCEs). We will dissect the process from computational prediction to rigorous in vitro evaluation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Section 1: The Integrated Strategy for Stability Prediction

A robust assessment of metabolic stability is not reliant on a single method but on an integrated, multi-pronged approach. This strategy combines the predictive power of computational models with the empirical evidence from in vitro biological systems, all quantified by highly sensitive analytical techniques. This tiered approach allows for high-throughput screening in the early discovery phase and detailed, mechanistic understanding as a candidate progresses.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase InSilico In Silico Prediction (Computational Screening) HTS High-Throughput In Vitro Screening (HLM) InSilico->HTS Flags potential liabilities Decision1 Prioritize / Deprioritize Candidate HTS->Decision1 Rank-orders compounds DefinitiveAssay Definitive In Vitro Assays (Hepatocytes, Species Comparison) MetID Metabolite Identification (LC-HRMS) DefinitiveAssay->MetID Provides mechanistic insight Decision2 Select Candidate for In Vivo Studies MetID->Decision2 Informs safety assessment Decision1->DefinitiveAssay Progress promising compounds

Caption: Tiered approach to metabolic stability assessment.

Section 2: In Silico Prediction: The First Line of Inquiry

Before committing to resource-intensive wet lab experiments, in silico models provide a rapid, cost-effective evaluation of a compound's potential metabolic stability. These computational techniques are broadly classified into ligand-based and structure-based approaches.[5]

Ligand-Based Approaches: These methods leverage existing data from large compound libraries to build predictive models. Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are trained to recognize molecular features and descriptors associated with metabolic lability or stability.[6][7]

  • PredMS: A Random Forest model that classifies compounds as stable or unstable in human liver microsomes based on a large in-house database.[6]

  • MetStabOn: A freely available online tool that uses multiple machine learning algorithms to predict metabolic stability (expressed as half-life or clearance) in different species and in vitro systems.[8]

Structure-Based Approaches: These methods focus on the interactions between the drug candidate and the metabolizing enzymes themselves, primarily cytochrome P450s (CYPs). By docking the structure of this compound into the active sites of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9), we can predict the most likely sites of metabolism (SOMs) and infer potential metabolic pathways.[5]

Hypothetical In Silico Analysis of this compound

A summary of plausible results from a suite of in silico tools is presented below. This data provides an initial hypothesis to be tested experimentally.

Prediction Tool/Method Parameter Predicted Outcome for this compound Interpretation/Rationale
Random Forest Classifier (e.g., PredMS) Stability Class (HLM)Moderately StableThe combination of a polar amino group and a heterocyclic core may present sites for metabolism, but the overall structure lacks highly labile motifs.
QSAR Regression Model (e.g., MetStabOn) Predicted t½ (HLM)45 minutesSuggests the compound will be cleared but is not highly labile.
CYP Docking (e.g., AutoDock Vina) Primary Site of Metabolism (SOM)Hydroxymethyl group, Amino groupThe primary alcohol is a prime candidate for oxidation. The exocyclic amino group is also a potential site for oxidation or conjugation.
Metabolite Prediction (e.g., Meteor) Potential Phase I MetabolitesCarboxylic acid (from alcohol oxidation), N-oxideThese are common metabolic transformations for the functional groups present.

Trustworthiness Check: In silico predictions are hypotheses, not facts. Their accuracy is highly dependent on the quality and relevance of the training data. They are most effective at flagging compounds with very high or very low stability and should always be confirmed by in vitro experiments.

Section 3: In Vitro Assessment: The Gold Standard

In vitro assays using liver-derived subcellular fractions or intact cells are the cornerstone of metabolic stability assessment.[9] They provide quantitative data on the rate of metabolism, which is used to calculate key pharmacokinetic parameters. The two most common systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[10][11]

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[12][13] They are cost-effective, easy to use, and ideal for high-throughput screening of CYP-mediated metabolism.[12][14]

  • Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes (Phase I and II) and the necessary cofactors and transporters.[10] They provide a more holistic and physiologically relevant picture of hepatic clearance, though they are more expensive and complex to work with.[10][15]

Experimental Protocol 1: HLM Metabolic Stability Assay

This protocol details a standard procedure to determine the rate of disappearance of this compound when incubated with HLM.

1. Reagents and Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from 50 donors, 20 mg/mL stock)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

  • Termination Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plate, thermal cycler or shaking water bath

2. Experimental Workflow:

G cluster_prep Preparation (On Ice) cluster_incubate Incubation (37°C) cluster_process Sample Processing Prep_HLM 1. Prepare HLM working solution in 0.1 M Phosphate Buffer Preinc 4. Add HLM solution to plate. Add Compound solution. Pre-incubate for 5 min Prep_HLM->Preinc Prep_Cmpd 2. Prepare Test Compound and Control working solutions Prep_Cmpd->Preinc Prep_NADPH 3. Prepare NADPH regenerating system solution Start 5. Initiate reaction by adding NADPH solution Prep_NADPH->Start Preinc->Start Incubate 6. Incubate at 37°C with shaking. Sample at time points (0, 5, 15, 30, 60 min) Start->Incubate Quench 7. Terminate reaction by adding cold Acetonitrile + Internal Standard to collection plate Incubate->Quench Centrifuge 8. Seal plate, vortex, and centrifuge (e.g., 4000 rpm, 20 min) Quench->Centrifuge Analyze 9. Transfer supernatant for LC-MS/MS analysis Centrifuge->Analyze

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

3. Self-Validating Controls:

  • No Cofactor Control: Incubate the test compound with HLM but without the NADPH regenerating system. Significant disappearance here points to non-NADPH dependent metabolism or chemical instability.

  • No HLM Control: Incubate the test compound in buffer with NADPH but without HLM. Disappearance here indicates chemical instability in the assay conditions.

  • Positive Controls: Run high and low clearance compounds in parallel to ensure the HLM and cofactor system are active and performing as expected.

4. Data Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

  • Plot the natural logarithm (ln) of the percent remaining compound versus time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[15]

Hypothetical HLM Stability Data for this compound
Time (min) % Remaining (Test Compound) % Remaining (-NADPH Control) % Remaining (Verapamil) % Remaining (Warfarin)
0100100100100
588996598
1565982894
304197889
601596<181
Calculated t½ (min) 25.1 >120 7.2 198
Calculated CLint (µL/min/mg) 27.6 <5.8 96.3 3.5

Interpretation: The data indicates that this compound undergoes moderate, NADPH-dependent metabolism. Its clearance is significantly lower than the high-clearance control (Verapamil) but faster than the low-clearance control (Warfarin), classifying it as a compound with intermediate intrinsic clearance.

Section 4: Bioanalytical Quantification: The Arbiter of Accuracy

The reliability of any stability assay hinges on the accurate and precise quantification of the parent compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its exceptional sensitivity and selectivity.[16]

Protocol Outline: LC-MS/MS Method for this compound

1. Sample Preparation: The protein precipitation method is standard. The acetonitrile used to terminate the reaction also serves to precipitate the microsomal proteins. After centrifugation, the supernatant containing the analyte is injected directly.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining this polar molecule.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides good peak shape and separation from matrix components.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray Ionization in Positive Mode (ESI+) is predicted to be effective, as the amino group is readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion (a fragment generated by collision-induced dissociation). This transition is highly specific to the analyte.

Hypothetical LC-MS/MS Parameters
Parameter Value Rationale
Parent Compound This compoundMolecular Weight: 131.15
Precursor Ion (Q1) m/z 132.1[M+H]⁺
Product Ion (Q3) m/z 101.1Hypothetical loss of CH₂OH ([M+H - 31]⁺)
Internal Standard TolbutamideA standard compound used to correct for variability in sample processing and instrument response.
IS Precursor Ion (Q1) m/z 271.1[M+H]⁺
IS Product Ion (Q3) m/z 155.1Characteristic fragment of Tolbutamide.

Section 5: Predicting Metabolic Pathways

While stability assays quantify the rate of metabolism, understanding the route is crucial for rational chemical modification to improve stability. Based on the structure of this compound, several metabolic pathways can be hypothesized. These predictions guide more complex metabolite identification studies.

G cluster_phase1 Phase I Reactions (CYPs, AO, ADH) cluster_phase2 Phase II Reactions (UGTs, SULTs, NATs) Parent This compound Phase I Phase II Met1 Oxidation of Alcohol (Aldehyde Intermediate) Parent:f0->Met1 Met3 N-Oxidation of Amino Group Parent:f0->Met3 Met4 S-Oxidation of Thiadiazole Ring Parent:f0->Met4 Met5 O-Glucuronidation (on Hydroxyl) Parent:f1->Met5 Met6 N-Glucuronidation (on Amino) Parent:f1->Met6 Met7 N-Acetylation (on Amino) Parent:f1->Met7 Met8 O-Sulfation (on Hydroxyl) Parent:f1->Met8 Met2 Oxidation to Carboxylic Acid Met1->Met2

Caption: Potential metabolic pathways for the title compound.

Key Hypotheses:

  • Primary Site of Phase I Metabolism: The hydroxymethyl group is a highly probable site for oxidation by alcohol dehydrogenase (ADH) or CYPs to form an aldehyde, which would likely be rapidly further oxidized to the corresponding carboxylic acid. This is often a major clearance pathway for primary alcohols.

  • Phase II Conjugation: The primary alcohol is a substrate for O-glucuronidation by UGTs and O-sulfation by SULTs. The exocyclic amino group is a substrate for N-acetylation by N-acetyltransferases (NATs) and potentially N-glucuronidation.

Conclusion: From Prediction to Informed Decision-Making

This guide has outlined a systematic, multi-faceted approach to characterizing the metabolic stability of this compound. By integrating in silico predictions, robust in vitro assays, and precise bioanalysis, researchers can build a comprehensive profile of a compound's metabolic fate. The hypothetical data presented suggests that this compound is of intermediate stability, with metabolism likely driven by oxidation of the primary alcohol.

This information is not an endpoint but a critical input for the drug discovery team. If the observed clearance is too high for the desired therapeutic application, medicinal chemists can use this knowledge to strategically modify the structure—for instance, by replacing the hydroxymethyl group with a more stable bioisostere—to block the primary site of metabolism. This iterative cycle of prediction, testing, and modification is the engine of modern drug development, transforming promising molecules into safe and effective medicines.

References

  • Ryu, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Available at: [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]

  • Gupta, M. K., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available at: [Link]

  • WFSA. (2010). The Role Of The Liver In Drug Metabolism. WFSA Virtual Library. Available at: [Link]

  • Request PDF. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF. Available at: [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. Available at: [Link]

  • de Graaf, C., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. Available at: [Link]

  • Long, Y., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. Available at: [Link]

  • BioIVT. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. BioIVT. Available at: [Link]

  • Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available at: [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Asif, M. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Chemistry Central Journal. Available at: [Link]

Sources

Methodological & Application

synthesis protocols for (5-Amino-1,3,4-thiadiazol-2-yl)methanol from thiosemicarbazide

[1]

Part 1: Executive Summary & Chemical Strategy

The synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol represents a critical entry point for generating 2,5-disubstituted 1,3,4-thiadiazoles, a scaffold widely utilized in carbonic anhydrase inhibitors, antimicrobial agents, and anticancer candidates.[1]

While the 5-methyl analog (from acetic acid) is ubiquitous, the 5-hydroxymethyl derivative (from glycolic acid) offers a "chemical handle" (the primary alcohol) for further functionalization. This protocol details the cyclodehydration of thiosemicarbazide with glycolic acid .

Retrosynthetic Analysis

The 1,3,4-thiadiazole ring is constructed via a dehydrative cyclization. The bond disconnection reveals two key precursors:

  • N-C-S Fragment: Provided by Thiosemicarbazide.

  • C2-C5 Backbone: Provided by Glycolic Acid (Hydroxyacetic acid).[1]

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the thiosemicarbazide hydrazine moiety on the carboxylic acid carbonyl, followed by acid-catalyzed cyclization and dehydration.

ReactionMechanismTSThiosemicarbazide(H2N-NH-CS-NH2)InterAcyl-ThiosemicarbazideIntermediateTS->Inter Condensation(-H2O)GAGlycolic Acid(HO-CH2-COOH)GA->InterProdThis compound(Target)Inter->Prod Acid CatalyzedCyclization (-H2O)

Figure 1: Mechanistic pathway for the formation of the 1,3,4-thiadiazole ring.[1][2] The reaction requires the removal of two molecules of water.

Part 2: Critical Reagent Profile

Success depends on the purity and state of the starting materials.

ReagentCASRoleCritical Specification
Thiosemicarbazide 79-19-6N-S SourceHigh Purity (>98%). Impurities (e.g., thiocyanate) can lead to tarry byproducts.[1]
Glycolic Acid 79-14-1C2 SourceCrystalline (99%) preferred. If using 70% aq.[1] solution, water removal is critical during the reaction.
Polyphosphoric Acid (PPA) 8017-16-1Catalyst/SolventHigh Viscosity. Acts as both condensing agent and solvent.[1] Preferred over H₂SO₄ to prevent sulfonation of the alcohol.
Ammonia (aq) 1336-21-6Neutralizer25-28%. Used to precipitate the free base amine from the acidic reaction mixture.[1]

Part 3: Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Method (Preferred)

Rationale: PPA is the superior medium for this synthesis. Unlike concentrated sulfuric acid, PPA is less likely to char the carbohydrate-like glycolic acid or sulfonate the primary alcohol product. It acts as a gentle yet powerful dehydrating agent.

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (essential due to viscosity) and a thermometer, charge 30 g of Polyphosphoric Acid (PPA) .

    • Heat the PPA to 80°C to lower its viscosity.

  • Reagent Addition:

    • Add 0.05 mol (4.55 g) of Thiosemicarbazide slowly to the stirring acid.

    • Add 0.055 mol (4.18 g) of Glycolic Acid (solid preferred).

    • Note: If using 70% aqueous glycolic acid, add it dropwise and allow initial water evolution to subside before sealing.

  • Cyclization (The "Cook"):

    • Increase temperature to 110°C - 120°C .

    • Maintain stirring for 3–4 hours .

    • Monitor: The mixture will turn from clear/viscous to slightly yellow/orange. Deep darkening indicates charring (temperature too high).

  • Quenching:

    • Cool the reaction mixture to 60°C .

    • Pour the viscous syrup slowly into 100 g of crushed ice with vigorous manual stirring. The PPA will hydrolyze, dissolving into the water.

  • Neutralization & Isolation:

    • The solution will be strongly acidic. Slowly add Conc. Ammonium Hydroxide (28%) dropwise while keeping the temperature below 20°C (ice bath).

    • Adjust pH to 7.5 – 8.0 .[1]

    • A precipitate will form.[3][4] Allow the suspension to stand at 4°C for 2 hours to maximize crystallization.

  • Purification:

    • Filter the solid under vacuum (Buchner funnel).[3]

    • Wash with cold water (2 x 20 mL) to remove phosphate salts.

    • Recrystallize from Ethanol/Water (1:1) or hot water.

WorkflowAStartStart: Heat PPA to 80°CMixAdd Thiosemicarbazide + Glycolic AcidStart->MixReactHeat to 120°C for 3-4 Hours(Cyclodehydration)Mix->ReactQuenchPour into Crushed Ice(Hydrolysis of PPA)React->QuenchNeutNeutralize with NH4OH to pH 8(Precipitation)Quench->NeutFilterFilter & Recrystallize (EtOH/H2O)Neut->Filter

Figure 2: Operational workflow for the Polyphosphoric Acid synthesis route.[1]

Protocol B: Sulfuric Acid Method (Alternative)

Rationale: If PPA is unavailable, concentrated H₂SO₄ can be used. Warning: This method carries a higher risk of charring and sulfonation. Temperature control is stricter.

  • Setup: Place 20 mL Conc. H₂SO₄ in a flask cooled to 0°C.

  • Addition: Slowly add 0.05 mol Thiosemicarbazide . Stir until dissolved.

  • Reaction: Add 0.05 mol Glycolic Acid . Remove ice bath.

  • Heating: Heat carefully to 90°C (Do not exceed 100°C) for 3 hours.

  • Workup: Pour onto ice. Neutralize with Ammonia.[5] Filter the precipitate.[3][4][5][6]

Part 4: Quality Control & Characterization[1]

Verify the identity of the synthesized This compound using the following parameters.

TestExpected ResultNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or sulfur impurities.[1]
Melting Point > 180°C (dec) Distinct from thiol analog (~235°C).[5]
IR Spectroscopy 3100-3400 cm⁻¹ : Broad -OH/-NH₂ stretch1610 cm⁻¹ : C=N stretch (ring)Absence of C=O (1700 cm⁻¹) confirms cyclization.[1]
¹H NMR (DMSO-d₆) δ 7.0-7.2 : Broad s, 2H (-NH₂)δ 5.4 : t, 1H (-OH)δ 4.6 : d, 2H (-CH₂-)Shifts may vary slightly by concentration.[1]

Part 5: Safety & Handling (HSE)

  • Thiosemicarbazide: Highly toxic if swallowed (LD50 rat ~9 mg/kg). Precursor to convulsants. Use full PPE and handle in a fume hood.

  • Polyphosphoric Acid: Corrosive.[1] Reacts exothermically with water. When quenching, always add acid to ice , never water to acid.

  • Reaction Exotherm: The neutralization step (Acid + Ammonia) generates massive heat. Maintain internal temperature <20°C to prevent ring hydrolysis.

References

  • European Journal of Chemistry. (2011). Synthesis and characterization of some 5-acetylbarbituric based thiosemicarbazone derivatives. (Describes the general mechanism of thiosemicarbazide cyclization in acid media).

  • Molecules. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (Discusses the use of Polyphosphate Ester/PPA for thiadiazole synthesis).

  • U.S. Patent 2,799,683. Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.[1] (Foundational industrial protocol for PPA-mediated synthesis of this class).

  • Sigma-Aldrich. Product Specification: this compound.[1] (Verification of CAS and existence).

Application Note: High-Efficiency Amide Coupling of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for N-acylation of (5-Amino-1,3,4-thiadiazol-2-yl)methanol . This substrate presents a dual synthetic challenge: the extreme electronic deactivation of the heteroaromatic amine and the presence of a competing nucleophilic hydroxyl group (-CH2OH).

Standard coupling reagents (EDC/NHS, DCC) often result in low yields or incomplete conversion due to the poor nucleophilicity of the 2-aminothiadiazole scaffold. This protocol prioritizes Propanephosphonic Acid Anhydride (T3P) and Acid Chloride methodologies to drive conversion while maintaining chemoselectivity.

Strategic Analysis & Mechanistic Insight

The Nucleophilicity Paradox

The 5-amino group on the 1,3,4-thiadiazole ring is not a typical amine. The lone pair electrons are heavily delocalized into the electron-deficient thiadiazole ring system.

  • pKa Reality: The conjugate acid of a 2-amino-1,3,4-thiadiazole typically has a pKa of ~2–3. Compared to a standard aniline (pKa ~4.6) or alkyl amine (pKa ~10), this species is effectively non-basic and a very poor nucleophile.

  • Implication: Weak activating agents (like carbodiimides without super-nucleophilic additives) will fail. You require high-energy active esters (OBt/OAt) or mixed anhydrides.

Chemoselectivity (N- vs. O-Acylation)

The substrate contains a primary alcohol. While amines are generally more nucleophilic than alcohols, the deactivation of this specific amine narrows the reactivity gap.

  • Risk: Under forcing conditions (e.g., excess acid chloride + heating), O-acylation or N,O-diacylation becomes a significant side reaction.

  • Solution: Use base-modulated conditions where the amine is kept neutral (deprotonated) but the alcohol remains protonated. T3P is particularly effective here as it activates the carboxylic acid rapidly without requiring high temperatures that promote O-acylation.

Tautomeric Ambiguity

2-Aminothiadiazoles exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Reaction Site: Despite the tautomerism, acylation predominantly occurs at the exocyclic nitrogen (the amino form) to yield the stable amide product.

  • Characterization Note: NMR signals for the amide proton may be significantly downfield (>11 ppm) due to intramolecular H-bonding with the ring nitrogen.

Experimental Protocols

Protocol A: The Gold Standard – T3P Coupling

Recommended for: High-value substrates, scale-up, and preventing epimerization of chiral acids. Mechanism: T3P forms a highly reactive mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 – 4.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: In a dry flask under N₂, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If the thiadiazole is insoluble in EtOAc, add DMF dropwise until clear, or switch to 2-MeTHF.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv). Stir for 10 minutes.

    • Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for T3P reactions.

  • Activation: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitor: Check LCMS.[2] If conversion <50% after 4 hours, add 0.5 equiv more T3P and heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat. NaHCO₃ (x2), and brine. The T3P byproducts are water-soluble and wash away easily.

  • Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (DCM/MeOH gradient) is usually required due to the polarity of the thiadiazole.

Protocol B: The "Brute Force" Method – Acid Chloride

Recommended for: Simple, non-chiral carboxylic acids or when T3P fails. Risk: Higher risk of O-acylation.

Step-by-Step:

  • Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using SOCl₂ (reflux, 2h) or Oxalyl Chloride/DMF (DCM, 0°C to RT, 1h). Remove all volatiles under vacuum.

  • Coupling: Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.

  • Base: Add DIPEA (2.5 equiv) or TEA.

    • Critical: Do not use DMAP. DMAP increases the nucleophilicity of the alcohol side chain, promoting O-acylation.

  • Addition: Cool amine solution to 0 °C. Add the crude acid chloride (dissolved in minimal solvent) dropwise.

  • Quench: Quench immediately upon consumption of starting material (check TLC/LCMS frequently) to prevent over-reaction at the alcohol. Use sat. NaHCO₃.

Protocol C: HATU Activation

Recommended for: Parallel synthesis libraries where T3P handling (viscous liquid) is inconvenient.

Step-by-Step:

  • Dissolve Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 15 mins to form the activated ester (OAt ester).

  • Add this compound (1.2 equiv) and additional DIPEA (2.0 equiv).

  • Heat is Key: Stir at RT. If no reaction after 2h, heat to 60 °C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

Decision Logic & Workflow

ReactionLogic Start Start: Amide Coupling This compound CheckAcid Is the Carboxylic Acid Chiral or Epimerization Prone? Start->CheckAcid T3P_Route Protocol A: T3P Coupling (Low Epimerization, High Yield) CheckAcid->T3P_Route Yes CheckScale Scale / Complexity? CheckAcid->CheckScale No Monitor Conversion Check T3P_Route->Monitor Check LCMS AcidCl_Route Protocol B: Acid Chloride (High Reactivity) AcidCl_Route->Monitor HATU_Route Protocol C: HATU/DMF (Standard Library) HATU_Route->Monitor CheckScale->AcidCl_Route Simple Acid / Large Scale CheckScale->HATU_Route Small Scale / Screening Success Purify (Flash Chrom.) Monitor->Success >90% Conv. Failure Troubleshoot: 1. Heat (50-80°C) 2. Switch Solvent (DMF) 3. Check O-Acylation Monitor->Failure <50% Conv.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Amine nucleophilicity is too low.Switch to Acid Chloride or T3P with heating (60°C) . HATU at RT is often insufficient.
O-Acylation Observed Reaction conditions too aggressive or DMAP used.Remove DMAP . Lower temperature (0°C).[1][3] Use T3P (more selective than Acid Chlorides).[1]
Low Solubility Thiadiazole scaffold is polar/rigid.Switch solvent to DMF , DMA , or NMP . Avoid DCM/Ether.
Product stays in Aqueous Product is amphoteric or very polar.Do not use acid wash during workup. Salt out the aqueous layer (NaCl) and extract with n-Butanol or IPA/CHCl3 (1:3) .

References

  • T3P for Amide Bond Formation

    • Propanephosphonic Acid Anhydride (T3P): An Exceptional Reagent for the Synthesis of Amides and Peptides.[4]

    • Source: Organic Process Research & Development
  • Reactivity of 2-Aminothiadiazoles

    • Tautomerism and Reactivity of 2-Amino-1,3,4-thiadiazoles.
    • Source: Journal of Heterocyclic Chemistry
  • General Amide Coupling Guide

    • Amide bond formation: beyond the myth of coupling reagents.[4]

    • Source: Chemical Society Reviews
  • Decarboxylative Amination (Alternative Context)

    • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)
    • Source: Organic Letters

Sources

Topic: Esterification Methods for the Hydroxyl Group in (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Application Note Overview

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] (5-Amino-1,3,4-thiadiazol-2-yl)methanol is a valuable building block for the synthesis of novel drug candidates. Esterification of its primary hydroxyl group is a key strategy for developing prodrugs, which can enhance pharmacokinetic properties such as solubility, stability, and bioavailability.

However, the selective esterification of this molecule presents a significant chemical challenge. The presence of two nucleophilic centers—a primary amine and a primary alcohol—complicates the reaction, as the amino group is inherently more nucleophilic and will preferentially react with acylating agents under standard conditions.[4] This guide provides a detailed analysis of synthetic strategies and robust protocols to achieve selective O-esterification of this compound, ensuring chemical integrity and high yields.

The Chemoselectivity Challenge: O-Acylation vs. N-Acylation

The primary obstacle in the esterification of this compound is achieving selectivity for the hydroxyl group over the more reactive amino group. Direct acylation will almost invariably lead to the formation of the N-acylated amide product or a mixture of N- and O-acylated products, which are often difficult to separate. Therefore, a successful synthesis requires a carefully considered strategy to either temporarily deactivate the amine's nucleophilicity or to employ reaction conditions that kinetically favor O-acylation.

This guide outlines two primary strategic pathways:

  • Amine Protection Strategy: A classic and highly reliable three-step sequence involving the protection of the amino group, esterification of the hydroxyl group, and subsequent deprotection of the amine.

  • Direct Selective Esterification: Advanced methods that leverage specific catalysts and conditions to directly and selectively acylate the hydroxyl group in the presence of the unprotected amine.

G cluster_0 cluster_1 Strategic Pathways cluster_2 cluster_3 Amine Protection Workflow cluster_4 Direct Esterification Workflow Start This compound Strategy1 Strategy 1: Amine Protection Start->Strategy1 Reliable, Multi-step Strategy2 Strategy 2: Direct Selective Esterification Start->Strategy2 Elegant, Condition-Dependent Step 1: Protect Amine Step 1: Protect Amine Strategy1->Step 1: Protect Amine Selective O-Acylation Protocol Selective O-Acylation Protocol Strategy2->Selective O-Acylation Protocol End Desired Ester Product Step 2: Esterify Hydroxyl Step 2: Esterify Hydroxyl Step 1: Protect Amine->Step 2: Esterify Hydroxyl Selective O-Acylation Protocol->End Step 3: Deprotect Amine Step 3: Deprotect Amine Step 2: Esterify Hydroxyl->Step 3: Deprotect Amine Step 3: Deprotect Amine->End

Figure 1. High-level strategic workflow for the selective esterification of this compound.

Strategy 1: Amine Protection-Esterification-Deprotection

This is the most dependable approach for ensuring exclusive O-acylation. The strategy hinges on selecting an appropriate amine-protecting group that is stable during the esterification step and can be removed under conditions that do not compromise the newly formed ester bond.[5][6] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability in the neutral or basic conditions often used for esterification and its clean removal under acidic conditions.[7][8]

G Start This compound H₂N-R-CH₂OH Protected Boc-Protected Intermediate BocHN-R-CH₂OH Start->Protected Step 1: Protection (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) Esterified Boc-Protected Ester BocHN-R-CH₂O-COR' Protected->Esterified Step 2: Esterification R'COOH, Coupling Agent (e.g., EDC/DMAP) Final Final Ester Product H₂N-R-CH₂O-COR' Esterified->Final Step 3: Deprotection Acid (e.g., TFA in DCM) or HCl in Dioxane G cluster_0 Mechanism of EDC/DMAP (Steglich) Esterification Acid R'COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate Acyl_DMAP N-Acylpyridinium Ion (Key Activated Intermediate) Intermediate->Acyl_DMAP + DMAP - Urea Precursor Urea EDC-Urea Byproduct (Water-Soluble) Intermediate->Urea hydrolysis or side reaction DMAP DMAP (Catalyst) Ester R'COOCH₂-R (Ester Product) Acyl_DMAP->Ester + Alcohol - DMAP (regenerated) Alcohol R-CH₂OH (Alcohol Substrate) Alcohol->Ester

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol and its derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). By significantly reducing reaction times, improving yields, and promoting greener chemistry, MAOS presents a superior alternative to conventional synthetic methods. These application notes are designed to equip researchers and drug development professionals with the necessary knowledge to accelerate the discovery and development of novel 1,3,4-thiadiazole-based therapeutics.

Introduction: The Significance of 1,3,4-Thiadiazoles and the Power of Microwave Synthesis

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile. The development of efficient and sustainable synthetic methodologies for this heterocyclic system is therefore of paramount importance.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] Unlike conventional heating, which relies on slow and inefficient heat transfer, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules.[3] This leads to a rapid increase in temperature and significantly accelerates reaction rates, often reducing reaction times from hours to mere minutes.[4][5] Key advantages of MAOS include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times.

  • Higher Yields: Improved conversion of reactants to products.

  • Enhanced Purity: Reduced formation of byproducts, simplifying purification.

  • Energy Efficiency: Lower energy consumption compared to conventional heating.

  • Greener Chemistry: Often allows for solvent-free reactions or the use of more environmentally benign solvents.[6]

This guide will detail the application of MAOS to the synthesis of this compound, a key building block, and its subsequent derivatization.

Synthesis of this compound: A Microwave-Assisted Approach

The synthesis of the target molecule proceeds via the cyclization of thiosemicarbazide with glycolic acid. The use of a dehydrating agent is crucial to facilitate the intramolecular cyclization to form the 1,3,4-thiadiazole ring.

Generalized Reaction Scheme

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Thiosemicarbazide Thiosemicarbazide Microwave Microwave Irradiation (Power, Time, Temperature) Thiosemicarbazide->Microwave Glycolic_Acid Glycolic Acid Glycolic_Acid->Microwave Product This compound Microwave->Product Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, H₂SO₄) Dehydrating_Agent->Microwave

Caption: Generalized workflow for the microwave-assisted synthesis.

Causality Behind Experimental Choices
  • Reactants: Thiosemicarbazide provides the N-C-S backbone and the amino group at the 5-position of the thiadiazole ring. Glycolic acid serves as the source for the C-2 carbon and the attached hydroxymethyl group.

  • Dehydrating Agent: The cyclization of the intermediate formed from the reaction of thiosemicarbazide and glycolic acid involves the elimination of two molecules of water. A strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) is essential to drive the reaction towards the formation of the thiadiazole ring.[2][7] The choice of the dehydrating agent can influence the reaction conditions and the work-up procedure.

  • Microwave Irradiation: Microwave energy efficiently heats the polar reactants and intermediates, leading to a rapid increase in the reaction rate and a significant reduction in the reaction time compared to conventional heating methods.[5] This also often leads to cleaner reactions with fewer side products.

Detailed Experimental Protocol

Protocol 1: Microwave-Assisted Synthesis of this compound

Materials:

  • Thiosemicarbazide (1.0 eq)

  • Glycolic acid (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (3-5 eq) or Concentrated Sulfuric Acid (catalytic amount)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave synthesizer

  • Ice-water bath

  • Ammonia solution (for neutralization if using H₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add thiosemicarbazide and glycolic acid.

  • Option A (with POCl₃): Carefully add phosphorus oxychloride to the vial in a fume hood. Seal the vial.

  • Option B (with H₂SO₄): Carefully add a catalytic amount of concentrated sulfuric acid to the vial. Seal the vial.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up for Option A: Carefully pour the reaction mixture into an ice-water bath in a fume hood. The product will precipitate.

  • Work-up for Option B: Carefully pour the reaction mixture into an ice-water bath and neutralize with a dilute ammonia solution until the product precipitates.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Table 1: Recommended Microwave Synthesis Parameters

ParameterValueRationale
Microwave Power100-300 WTo maintain a controlled heating rate and avoid excessive pressure buildup.
Temperature100-140 °CTo provide sufficient energy for the cyclization reaction to proceed efficiently.
Reaction Time5-15 minutesSignificantly reduced from conventional heating methods, which can take several hours.
PressureMonitor (up to 20 bar)To ensure the reaction is proceeding safely within the limits of the equipment.

Characterization:

The structure of the synthesized this compound can be confirmed by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of this compound: Synthesis of Schiff Bases

The primary amino group at the 5-position of the thiadiazole ring is a versatile handle for further derivatization. A common and efficient method for modifying this group is the formation of Schiff bases (imines) through condensation with various aldehydes.

Generalized Reaction Scheme for Schiff Base Formation

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Thiadiazole_Methanol This compound Microwave Microwave Irradiation (Power, Time) Thiadiazole_Methanol->Microwave Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Microwave Schiff_Base Schiff Base Derivative Microwave->Schiff_Base Solvent Solvent (e.g., Ethanol, or Solvent-free) Solvent->Microwave Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Microwave

Caption: Workflow for the synthesis of Schiff base derivatives.

Causality Behind Experimental Choices
  • Reactants: this compound acts as the amine component. A variety of substituted aldehydes can be used to introduce diverse functionalities into the final molecule, allowing for the exploration of structure-activity relationships (SAR).

  • Solvent: Ethanol is a common solvent for this reaction as it is polar and efficiently absorbs microwave energy. In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[8]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amino group.

  • Microwave Irradiation: As with the initial synthesis, microwave heating dramatically accelerates the condensation reaction, leading to the rapid formation of the Schiff base in high yield.[3][9]

Detailed Experimental Protocol

Protocol 2: Microwave-Assisted Synthesis of Schiff Base Derivatives

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Ethanol (solvent) or neat (solvent-free)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve this compound and the substituted aldehyde in a minimal amount of ethanol. Alternatively, for a solvent-free reaction, mix the neat reactants.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture under the conditions specified in the table below. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Table 2: Representative Microwave Synthesis Parameters for Schiff Base Formation

Aldehyde Substituent (R)Microwave Power (W)Reaction Time (min)Yield (%)
Phenyl1503-5>90
4-Chlorophenyl1503-5>90
4-Methoxyphenyl1504-6>85
2-Hydroxyphenyl1505-7>80

Note: These are representative conditions and may require optimization for different aldehydes.

Conclusion and Future Perspectives

The application of microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious route to this compound and its derivatives. The protocols detailed in this guide offer a robust starting point for researchers to synthesize a library of novel compounds for biological screening. The versatility of the 1,3,4-thiadiazole scaffold, combined with the efficiency of MAOS, opens up exciting avenues for the discovery of new drug candidates in various therapeutic areas. Further exploration of one-pot, multi-component reactions under microwave irradiation could further streamline the synthesis of complex thiadiazole derivatives.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Yuye, Y. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry, 19(4), 3141-3144.
  • Hua, J., Sun, J., Zhou, T., & Xu, Y. (2011). Microwave-assisted synthesis of 1,3,4-thiadiazole Schiff base derivatives. Journal of Chemical Research, 2011(8), 442-443.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Sci. Pharm. 89(1), 8. [Link]

  • Patel, A. B., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(4), 1598-1604.
  • Greener approach as a recent advancement in the synthesis of thiadiazole. (2015). International Journal of Pharmaceutical Sciences Review and Research, 33(1), 140-147.
  • Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. (2017).
  • Microwave-promoted multi-component and green synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions. (2020). Journal of Chemical Sciences, 132(1), 1-8.
  • Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. (2022). Molecules, 27(19), 6529.
  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry.
  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 195-199.
  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Schiff Base and Azetidinone Deriv. (2015).
  • Silica sulfuric acid catalyzed an efficient and green protocol for the synthesis of 2-amino-5-aryl-1, 3, 4-thiadiazole. (2024). Journal of Research in Chemistry, 5(1), 49-53.
  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021). RSC Advances, 11(59), 37363-37372.
  • Green Synthesis of Novel[1][3][4]Thiadiazolo[3,2-a]Pyrimidines via Three-Component Reaction of 5-Amino-1,3,4-Thiadiazole-2-Thiol, Aromatic Aldehydes, and Meldrum's Acid. (2022). Synthetic Communications, 52(24), 3435-3444.

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology, 10(10), 434-441.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 43-52.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies, 6(8), 643-651.
  • Green Efficient Synthesis of[1][3][4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. (2025). ACS Omega.

  • Microwave-Assisted Synthesis of 2-Aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles from 5-Substituted Tetrazoles. (2004). Russian Journal of Organic Chemistry, 40(12), 1806-1808.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2025). Journal of Molecular Structure.
  • Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. (2021).
  • refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles
  • Microwave assisted synthesis and antibacterial studies of 5-amino thiadiazole substituted pyrimidine compounds. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 48-53.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Thiadiazole Methanol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiadiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiadiazole scaffolds. Here, we address common challenges and provide in-depth troubleshooting strategies for minimizing side reactions during the functionalization of thiadiazoles with methanol, a crucial step in the synthesis of many pharmaceutically active compounds.

Introduction to Thiadiazole Reactivity

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1][2] Their unique electronic properties, arising from the presence of multiple heteroatoms, make them valuable pharmacophores but also introduce specific challenges in their chemical modification.[2][3] The thiadiazole ring is generally electron-deficient, which influences its reactivity towards nucleophiles and electrophiles.[4][5] Functionalization with methanol, typically to introduce a methoxy group, is a common transformation. However, this process can be accompanied by several side reactions that lower yields and complicate purification.

This guide will provide a structured approach to understanding and mitigating these unwanted reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the methanol functionalization of thiadiazoles.

Q1: I am observing low conversion of my starting material and the formation of multiple unidentified byproducts. What are the likely causes?

A1: Low conversion and the formation of multiple products often stem from several factors, including inappropriate reaction conditions, catalyst deactivation, or inherent instability of the starting material under the chosen conditions.

Possible Causes & Immediate Actions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[6] It is advisable to screen a range of temperatures (e.g., 80-140 °C) to find an optimal balance between reactivity and selectivity.[6]

  • Catalyst Deactivation: If using a palladium-catalyzed process, the catalyst can be poisoned by the sulfur atom in the thiadiazole ring.[6] Additionally, oxygen can oxidize and deactivate the active Pd(0) species.[6]

  • Starting Material Purity: Impurities in the starting thiadiazole can lead to a cascade of side reactions.[7]

Q2: My primary side product appears to be an N-oxide derivative of my thiadiazole. How can I prevent this?

A2: N-oxide formation is a common side reaction, particularly under oxidative conditions. The nitrogen atoms in the thiadiazole ring can be susceptible to oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use thoroughly degassed solvents to remove dissolved oxygen, which can contribute to N-oxide formation.[6]

  • Choice of Reagents: If using an oxidizing agent is part of a different synthetic step, ensure it is completely removed before proceeding with methanol functionalization.

Q3: I am attempting a nucleophilic aromatic substitution (SNA_r_) with sodium methoxide, but I am seeing evidence of ring opening. What is happening?

A3: The thiadiazole ring, while aromatic, can be susceptible to nucleophilic attack that leads to ring cleavage, especially under harsh basic conditions.[8]

Troubleshooting Steps:

  • Milder Base: Consider using a weaker base than sodium methoxide, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be effective in promoting the desired reaction without causing ring degradation.[6]

  • Lower Temperature: Running the reaction at a lower temperature can often favor the desired substitution pathway over the higher activation energy pathway of ring opening.

  • Protecting Groups: In some cases, protecting one of the ring nitrogens can modulate the electronics of the ring and reduce its susceptibility to cleavage.

Q4: How can I achieve regioselective functionalization on a substituted thiadiazole?

A4: The position of functionalization is highly dependent on the existing substituents and the specific thiadiazole isomer (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole).[1]

Key Considerations for Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups will activate the positions ortho and para to them for nucleophilic attack, while electron-donating groups will have the opposite effect.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at more accessible sites.[6]

  • Directed Metalation: The use of directing groups in combination with organometallic reagents can achieve high regioselectivity.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed breakdown of specific side reactions and step-by-step protocols to minimize their formation.

Issue 1: Formation of 1,3,4-Oxadiazole Byproduct

A common byproduct in reactions involving precursors that could cyclize through either an oxygen or a sulfur atom is the corresponding 1,3,4-oxadiazole.[7]

Mechanism of Formation

This side reaction typically occurs when the starting material contains both a potential oxygen and sulfur nucleophile, leading to competitive cyclization pathways.

Workflow for Minimizing Oxadiazole Formation

start Reaction Start reagent_choice Select Sulfur-Specific Cyclizing Agent (e.g., Lawesson's Reagent) start->reagent_choice temp_control Optimize Reaction Temperature (Lower temperatures may favor thiadiazole) reagent_choice->temp_control solvent_effect Solvent Screening (Aprotic solvents like DMF or DMSO may be preferable) temp_control->solvent_effect analysis Analyze Product Mixture (LC-MS, NMR) solvent_effect->analysis outcome Oxadiazole Minimized? analysis->outcome success Proceed with Purification outcome->success Yes failure Re-evaluate Synthetic Route outcome->failure No

Caption: Workflow to minimize 1,3,4-oxadiazole byproduct formation.

Experimental Protocol: Optimized Synthesis to Favor Thiadiazole

This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles while minimizing the formation of the corresponding oxadiazole.[7]

Materials:

  • Acyl hydrazide (1.0 eq)

  • Alkyl 2-(methylthio)-2-thioxoacetate (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide in water (2 mL per 1 mmol), add p-TSA.

  • Stir the mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Over-alkylation or Reaction at Ring Nitrogen

When functionalizing aminothiadiazoles, a common issue is the lack of regioselectivity, leading to alkylation on both the exocyclic amino group and the ring nitrogen atoms.[4]

Reaction Pathways

start Aminothiadiazole + Methanol Source path1 Desired Product: N-functionalized Aminothiadiazole start->path1 Selective Conditions path2 Side Product 1: Ring N-functionalization start->path2 Non-selective Conditions path3 Side Product 2: Di-functionalization start->path3 Harsh Conditions

Sources

thermal stability and decomposition of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Prepared by: Senior Application Scientist, Chemical Analysis Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to its thermal stability and decomposition, providing both theoretical grounding and practical, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a critical parameter?

This compound (CAS 56951-58-7) is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2][3] Its thermal stability is a critical process parameter for several reasons:

  • Synthesis and Purification: Many synthetic steps require heating. Understanding the decomposition threshold is essential to prevent yield loss and the formation of impurities.[4][5]

  • Storage and Shelf-Life: The long-term stability of the active pharmaceutical ingredient (API) is dependent on its resistance to thermal degradation under specified storage conditions.[6] The supplier recommends storage at 4°C and protection from light, suggesting potential sensitivity.[7]

  • Drug Formulation (Milling, Granulation, etc.): Pharmaceutical processing steps can generate heat, which may impact the integrity of the compound.

  • Safety: Uncontrolled thermal decomposition can sometimes be highly energetic, posing a safety risk in the laboratory and during scale-up.

Q2: What are the standard recommended storage and handling procedures for this compound?

Based on safety data for the compound and its structural analogs, the following best practices should be observed:

  • Storage: Keep the container tightly closed and store in a cool (4°C), dry, and well-ventilated place, protected from light.[7][8][9]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid the formation of dust.[8][10] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[8][9]

  • Hazard Profile: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7]

Q3: At what temperature should I expect this compound to begin decomposing?

  • The 1,3,4-thiadiazole ring itself is known to be relatively heat-resistant.[11]

  • Thermal analysis of other heterocyclic compounds used in drug discovery shows decomposition onsets typically in the range of 190-230°C.[12]

  • Polymers containing the 2-amino-1,3,4-thiadiazole moiety have shown thermal stability up to temperatures between 183°C and 232°C.[11]

Therefore, it is reasonable to hypothesize that significant thermal decomposition of this compound may begin in the 180-210°C range . However, this must be confirmed experimentally for each specific batch using techniques like Thermogravimetric Analysis (TGA).

Q4: What are the likely gaseous byproducts of thermal decomposition?

The thermal fragmentation of nitrogen- and sulfur-rich heterocyclic compounds can be complex. Theoretical studies and experimental data on similar molecules, such as 5-aminotetrazole, suggest that decomposition pathways often involve the elimination of stable small molecules and the formation of various radical species.[12][13][14] Potential gaseous byproducts from this compound could include:

  • Nitrogen (N₂)

  • Ammonia (NH₃)

  • Hydrogen Cyanide (HCN)

  • Sulfur Oxides (SOₓ)

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

  • Formaldehyde (from the methanol group)

Analysis using hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) is required for definitive identification.[6]

Troubleshooting Guide for Thermal Analysis

Q: My TGA analysis shows a significant mass loss at a low temperature (< 120°C), well below the expected decomposition point. What is the likely cause?

A: This is almost certainly due to the presence of residual solvent or adsorbed moisture, not the decomposition of the compound itself. Pharmaceutical substances are often recrystallized, and trace amounts of solvent can remain trapped in the crystal lattice.[6]

  • Troubleshooting Steps:

    • Hyphenated Analysis: If available, use a TGA-MS or TGA-FTIR system. The evolved gas analysis will definitively identify the mass loss as water (m/z 18 in MS) or a specific solvent (e.g., methanol, m/z 31).[6]

    • Drying: Dry your sample under a high vacuum at a moderate temperature (e.g., 40-50°C) for several hours before re-running the TGA.

    • Isothermal Hold: Modify your TGA method to include an isothermal hold at a temperature just above the boiling point of the suspected solvent (e.g., 110°C for water) until the mass stabilizes, before ramping to the higher decomposition temperature.

Q: The DSC thermogram of my sample shows a broad, early endotherm or a melting point that is lower and wider than expected. What does this indicate?

A: This is a classic indicator of impurities in the sample. Pure crystalline compounds typically exhibit a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Troubleshooting Steps:

    • Purity Assessment: DSC is an excellent tool for determining purity. Software packages associated with modern DSC instruments can often calculate purity from the shape of the melting peak.[6]

    • Purification: The sample requires further purification. Recrystallization from a suitable solvent system is the most common approach.

    • Check for Polymorphism: While less common, the presence of different crystalline forms (polymorphs) can also lead to complex thermal behavior. Consider analyzing the sample with X-ray diffraction (XRD).

Q: I observed a sharp, unexpected exothermic event in my DSC analysis. What does this signify and what precautions should I take?

A: An exotherm indicates a process that releases energy, such as an uncontrolled decomposition, an explosive event, or a rapid crystallization. This is a critical safety observation .

  • Immediate Actions & Precautions:

    • Reduce Sample Size: Immediately reduce the amount of material used for subsequent tests to the low milligram or sub-milligram scale.

    • Enhance Safety Measures: Ensure all experiments are conducted behind a blast shield and appropriate institutional safety protocols are followed.

    • Analyze Thermal Profile: Determine the onset temperature of the exotherm. This is your upper limit for safe handling and processing. An energetic decomposition can indicate the potential for a dangerous runaway reaction, especially at a larger scale.

Q: My TGA/DSC results are not reproducible between runs. What are the common sources of experimental error?

A: Lack of reproducibility often stems from inconsistencies in sample preparation or instrument parameters.

  • Checklist for Reproducibility:

    • Sample Mass: Are you using a consistent sample mass (±10%) for each run?

    • Particle Size: Has the sample been gently ground to a consistent, fine powder? Large, irregular crystals can lead to poor thermal contact with the pan.

    • Crucible Type: Are you using the same type of pan (e.g., aluminum, ceramic) for all runs? Is the lid pierced or un-pierced? A sealed pan can build pressure and shift transition temperatures.

    • Atmosphere: Is the purge gas (e.g., Nitrogen, Air) and its flow rate identical for every experiment? Decomposition profiles can change dramatically between an inert and an oxidative atmosphere.[12]

    • Heating Rate: Ensure the heating rate (e.g., 10 °C/min) is kept constant.

    • Instrument Calibration: When was the last time the instrument's temperature and heat flow were calibrated using certified standards (e.g., Indium)?

Troubleshooting Workflow Diagram

G start Inconsistent or Unexpected Thermal Analysis Results q1 Mass Loss at T < 120°C (TGA) start->q1 q2 Broad / Depressed Melt (DSC) start->q2 q3 Sharp Exotherm (DSC) start->q3 sub_q1 Cause? q1->sub_q1 sub_q2 Cause? q2->sub_q2 sub_q3 Cause? q3->sub_q3 ans1 Residual Solvent or Moisture sub_q1->ans1 Likely ans2 Sample Impurity sub_q2->ans2 Likely ans3 Energetic Decomposition (CRITICAL SAFETY ALERT) sub_q3->ans3 Likely sol1 Action: 1. Use TGA-MS/FTIR for confirmation. 2. Dry sample under vacuum. 3. Use isothermal hold in TGA. ans1->sol1 sol2 Action: 1. Quantify purity via DSC software. 2. Re-purify sample (e.g., recrystallize). 3. Re-analyze. ans2->sol2 sol3 Action: 1. STOP. Re-assess safety. 2. Reduce sample size immediately. 3. Use safety shielding. 4. Define safe upper temperature limit. ans3->sol3

Caption: Troubleshooting workflow for thermal analysis experiments.

Standard Operating Procedure: Thermal Stability Assessment

This protocol provides a self-validating framework for assessing the thermal stability of this compound.

1. Objective: To determine the onset of thermal decomposition and identify energetic events using TGA and DSC.

2. Instrumentation:

  • Thermogravimetric Analyzer (TGA), capable of heating to at least 500°C.

  • Differential Scanning Calorimeter (DSC), capable of heating to at least 400°C.

3. Sample Preparation:

  • Ensure the sample is visually homogenous. If particle sizes are large, gently grind in an agate mortar and pestle to a fine powder.

  • Accurately weigh 3-5 mg of the sample into a clean TGA/DSC pan. For initial safety screening, use <1 mg.

  • Record the exact mass.

4. TGA Experimental Protocol:

  • Method:

    • Equilibrate at 30°C.

    • Ramp temperature from 30°C to 400°C at a rate of 10 °C/min.

    • Use a nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data to Collect:

    • Onset temperature of decomposition (Tₒₙₛₑₜ), often calculated by the instrument software.

    • Temperature of maximum rate of decomposition (Tₚₑₐₖ) from the derivative curve.

    • Percentage mass loss at each decomposition step.

5. DSC Experimental Protocol:

  • Method:

    • Equilibrate at 30°C.

    • Ramp temperature from 30°C to the Tₒₙₛₑₜ determined by TGA at a rate of 10 °C/min. Do not exceed the decomposition temperature to avoid contaminating the DSC cell.

    • Use a nitrogen atmosphere with a purge rate of 50 mL/min. Use a vented (pierced) lid unless studying pressure effects.

  • Data to Collect:

    • Melting point (onset and peak temperature).

    • Enthalpy of fusion (ΔHfus).

    • Presence of any exothermic events, noting their onset temperature and enthalpy.

Inferred Decomposition Profile & Data Summary

While specific experimental data is pending, the following profile can be inferred from related chemical structures and general principles.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₃H₅N₃OS[7]
Physical Form Solid[7]
Storage Conditions 4°C, protect from light, in a dry, well-ventilated area[7][9][10]
Estimated Onset of Decomposition (TGA) ~180 - 210 °C (in inert atmosphere)Inferred from analogs[11][12]
Expected Thermal Events (DSC) Endotherm for melting, followed by a potential exotherm for decomposition.General principle for crystalline organic compounds.
Potential Decomposition Gases N₂, NH₃, HCN, SOₓ, CO, CO₂, H₂COInferred from elemental composition and studies on related heterocycles[12][13][14]
Hypothetical Decomposition Pathway

The decomposition is likely initiated by the cleavage of the weakest bonds. In this molecule, this could be the C-S bonds within the ring or the C-N bond of the amino group, followed by a cascade of fragmentation reactions.

G cluster_0 Initial Compound cluster_1 Primary Decomposition (High Temp) cluster_2 Gaseous Byproducts parent This compound p1 Ring Opening / Fragmentation parent->p1 Δ (Heat) p2 Side Chain Elimination parent->p2 Δ (Heat) g1 N₂ p1->g1 g2 HCN p1->g2 g3 NH₃ p1->g3 g4 SOₓ, H₂CO, etc. p1->g4 p2->g1 p2->g2 p2->g3 p2->g4

Caption: Hypothetical thermal decomposition pathway.

References

  • ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Retrieved from [Link]

  • ResearchGate. (2010). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

  • El-Emam, A. A. (n.d.). 1,3,4-Thiadiazole and its derivatives. Retrieved from [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). Retrieved from [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • Sztanke, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. Retrieved from [Link]

  • ISRES. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • Frontiers. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

  • ResearchGate. (2025). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • AWS. (n.d.). Metal complexes of 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol: Preparation, characterization, SEM studies, Molecular do. Retrieved from [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link]

  • Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical study of the 5-aminotetrazole thermal decomposition. The Journal of Physical Chemistry A, 113(15), 3677–3684. Retrieved from [Link]

  • Paletsky, A. A., et al. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Scientific Reports, 15(1), 2635. Retrieved from [Link]articles/PMC11717013/)

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in (5-Amino-1,3,4-thiadiazol-2-yl)methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of derivatives from (5-Amino-1,3,4-thiadiazol-2-yl)methanol is a critical step in the development of novel therapeutics, leveraging the unique pharmacological properties of the 1,3,4-thiadiazole scaffold.[1][2] However, researchers frequently encounter challenges with low conversion rates during amide coupling (N-acylation) reactions at the C5-amino position. This guide provides a structured, in-depth approach to diagnosing and resolving these common synthetic hurdles.

The primary obstacle stems from the inherent electronic properties of the heterocyclic system. The 1,3,4-thiadiazole ring is strongly electron-withdrawing, which significantly decreases the basicity and nucleophilicity of the exocyclic amino group, making it a challenging reaction partner for standard acylation.[3] This guide will walk you through a systematic troubleshooting process, from reagent selection to reaction optimization, to overcome this low reactivity and achieve high-yield conversions.

Troubleshooting Guide: Diagnosing & Solving Low Conversion

This section is designed as a logical workflow to pinpoint the root cause of poor reaction performance.

Q1: My reaction shows low or no conversion of the starting aminothiadiazole. Where should I begin my investigation?

Low conversion is the most common issue and can stem from several factors. The most effective way to troubleshoot is to systematically evaluate the key pillars of the reaction: Reagent Reactivity , Reaction Conditions , and Material Integrity .

The following flowchart provides a high-level diagnostic path. Subsequent questions in this guide will delve into the specifics of each branch.

Troubleshooting_Workflow start Low Conversion Rate Detected (via TLC, LC-MS) check_activation Is the Carboxylic Acid Adequately Activated? start->check_activation check_conditions Are the Reaction Conditions (Solvent, Base, Temp) Optimal? start->check_conditions check_materials Are Starting Materials Pure and Stable? start->check_materials solution_activation SOLUTION: - Use a more potent coupling reagent (HATU, COMU). - Convert acid to acyl chloride. - See Q2 for details. check_activation->solution_activation No solution_conditions SOLUTION: - Switch to aprotic polar solvent (DMF, NMP). - Use a stronger, non-nucleophilic base (NaH, DBU). - Increase reaction temperature. - See Q3 & Q4 for details. check_conditions->solution_conditions No solution_materials SOLUTION: - Purify starting materials (recrystallization, chromatography). - Check for degradation. - See Q6 for details. check_materials->solution_materials No

Caption: General troubleshooting workflow for low conversion rates.

Q2: I suspect my carboxylic acid is not activated effectively. How can I improve this step?

Due to the low nucleophilicity of the aminothiadiazole, the electrophile (the carboxylic acid partner) must be highly activated.[3] Standard methods may be insufficient.

Causality: The formation of the amide bond requires the carboxyl group to be converted into a more reactive intermediate that is susceptible to attack by the weak amine nucleophile.[4][5] If this intermediate is not formed efficiently or is not reactive enough, the reaction will stall.

Solutions:

  • Switch to a High-Potency Coupling Reagent: Carbodiimides like DCC or EDC, while common, may not be sufficient. Uronium or phosphonium-based reagents are generally more effective for challenging couplings.[6]

  • Pre-form an Acyl Chloride: If your substrate is stable, converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a much more potent electrophile.

  • Use Additives: When using carbodiimides (EDC, DCC), the inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can form more reactive activated esters and minimize side reactions.[6][7]

| Table 1: Comparison of Common Coupling Reagents for Challenging Couplings | | :--- | :--- | :--- | :--- | | Reagent Class | Examples | Pros | Cons & Common Side Reactions | | Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[7] | Lower reactivity. Risk of N-acylurea formation (stable byproduct).[8] Racemization risk. | | Uronium/Aminium | HBTU, HATU, HCTU, COMU | High reactivity, fast kinetics.[6] HATU is extremely effective for hindered couplings. | More expensive. Can cause guanylation of the amine if used in large excess.[6] | | Phosphonium | PyBOP, PyAOP | High reactivity, low racemization.[6] Does not cause guanylation side reactions.[6] | Byproduct (HMPA from BOP) can be carcinogenic.[8] | | Acid Halide Formers | SOCl₂, (COCl)₂ | Generates highly reactive acyl chlorides. | Harsh conditions may not be suitable for complex molecules. Safety precautions required. |

Q3: How do the base and solvent choices impact my reaction outcome?

The choice of base and solvent is critical for both enhancing the nucleophilicity of the amine and ensuring the stability of the reactants and intermediates.[3]

Causality (Base): A suitable base can deprotonate the amino group (or its protonated form), increasing its electron density and nucleophilicity. However, a nucleophilic base (like an amine) can also compete with the aminothiadiazole in reacting with the activated carboxylic acid.

Causality (Solvent): The solvent must solubilize all reactants and should not interfere with the reaction. Aprotic polar solvents are typically preferred as they can stabilize charged intermediates formed during the coupling process without hydrogen bonding to the nucleophile and reducing its reactivity.

Recommendations:

| Table 2: Recommended Solvents and Bases | | :--- | :--- | :--- | | Parameter | Recommendation | Rationale | | Solvent | Primary: DMF, NMP, THF[3] Secondary: Dichloromethane (DCM) | Aprotic polar solvents effectively solvate the reaction components and intermediates without deactivating the nucleophile. | | Base | Non-Nucleophilic Organic: DIPEA, 2,6-Lutidine[8][9] Strong, Non-Nucleophilic: NaH, KOtBu, DBU[3] | Organic bases are sufficient for most coupling reagents. Strong bases can be used to pre-deprotonate the aminothiadiazole, dramatically increasing its nucleophilicity for reaction with simpler electrophiles like acyl chlorides. This should be done carefully at low temperatures (e.g., 0 °C) before adding the electrophile. |

Q4: My reaction is clean but proceeds very slowly. How can I increase the rate?

Causality: The low reactivity of the nucleophile results in a high activation energy barrier for the reaction. Even with proper activation, the reaction may require additional energy to proceed at a reasonable rate.

Solutions:

  • Increase Temperature: If you observe no product formation at room temperature, gradually increasing the heat can help overcome the activation barrier. Many acylation reactions on this scaffold are performed at elevated temperatures, from 70°C up to the reflux temperature of the solvent.[3] Monitor the reaction closely by TLC or LC-MS to check for decomposition at higher temperatures.

  • Increase Concentration: Within solubility limits, running the reaction at a higher molar concentration can increase the frequency of molecular collisions and improve the reaction rate.

  • Microwave Irradiation: For very stubborn couplings, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[10]

Q5: I observe multiple product spots on my TLC. What are the likely side reactions?

The presence of multiple spots suggests issues with selectivity or stability.

Potential Side Reactions:

  • Diacylation: The this compound molecule has multiple potentially reactive sites: the C5-amino group, the C2-methanol hydroxyl group, and the ring nitrogens. Under harsh conditions or with a large excess of a highly reactive acylating agent, you could see acylation at more than one site.

  • N3-Ring Acylation: The endocyclic nitrogen atom at the 3-position can also be acylated, particularly if the C5-amino group is protonated or sterically hindered. Studies on related thiadiazolinones show that acylation can be directed to either the exocyclic amino group or the ring nitrogen depending on the reaction conditions (base, acylating agent).[11]

  • Decomposition: At high temperatures or in the presence of incompatible reagents, the thiadiazole ring or other functional groups on your molecules may degrade.

Diagnostic Actions:

  • Characterize Byproducts: Use LC-MS to get the mass of the byproduct spots. This can help you identify if it's a diacylated product, an isomer, or a degradation product.

  • Use Protecting Groups: If O-acylation of the methanol group is a problem, protect it as a silyl ether (e.g., TBDMS) or another suitable protecting group before the coupling step.

  • Control Stoichiometry: Use a more controlled stoichiometry, typically 1.0 to 1.2 equivalents of the activated carboxylic acid, to minimize diacylation.

Q6: Could my starting materials be the source of the problem?

Absolutely. The success of any reaction is predicated on the quality of the starting materials.

Causality: Impurities can poison catalysts, react with your reagents, or interfere with the reaction in unforeseen ways. The starting aminothiadiazole itself might also be unstable under certain storage conditions.

Solutions:

  • Verify Purity: Confirm the purity of your this compound and your carboxylic acid via NMR or LC-MS before starting the reaction.

  • Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization or column chromatography are standard methods.[3]

  • Check for Degradation: Ensure your reagents have been stored correctly (e.g., protected from moisture and light) and are not expired. Carboxylic acids, especially if complex, can degrade over time. Coupling reagents are often moisture-sensitive.

Frequently Asked Questions (FAQs)

Q1: What exactly makes the 5-amino group on the 1,3,4-thiadiazole ring so unreactive?

The low reactivity is a direct result of the electronic structure of the heterocycle. The 1,3,4-thiadiazole ring contains two nitrogen atoms and a sulfur atom, all of which are electronegative. These atoms exert a powerful inductive and mesomeric electron-withdrawing effect. This effect pulls electron density from the exocyclic amino group into the aromatic ring, delocalizing the nitrogen's lone pair and making it significantly less available to act as a nucleophile in a coupling reaction.[3]

Q2: Which class of coupling reagents is generally most effective for this type of weakly nucleophilic amine?

For weakly nucleophilic amines, the most powerful coupling reagents are recommended. Uronium/Aminium salts like HATU and COMU are often the top choices.[6][9] HATU is particularly effective because its HOAt byproduct can catalyze the coupling reaction, leading to faster and more complete conversions.[6] Phosphonium salts like PyBOP are also excellent choices, especially in fragment coupling or cyclization steps where avoiding side reactions like guanylation is critical.[6][9]

Q3: How do I properly monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and convenient method.[3]

  • Setup: Use a solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) that gives good separation between your starting amine (visualized with ninhydrin or KMnO₄ stain) and the expected product (visualized under UV light if aromatic).

  • Monitoring: Spot the starting amine, the starting carboxylic acid, and the reaction mixture on the same plate. A successful reaction will show the consumption of the starting amine spot and the appearance of a new product spot with a different Rf value.

For more quantitative analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak, while simultaneously confirming the mass of the product.

Q4: What are the key differences between using a pre-formed acyl chloride versus in-situ activation of a carboxylic acid?

Reaction_Overview cluster_0 General Coupling Reaction Amine This compound (Weak Nucleophile) Product Desired Amide Product Amine->Product Acid R-COOH Coupling Coupling Reagent (e.g., HATU, EDC) Acid->Coupling Coupling->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Key components of the amide coupling reaction.

  • Acyl Chloride: This method involves a separate first step to create a highly reactive acyl chloride from the carboxylic acid.

    • Pros: Extremely high reactivity, often driving sluggish reactions to completion. Can be purified before use.

    • Cons: The conditions to generate the acyl chloride (e.g., using SOCl₂) are harsh and may not be compatible with sensitive functional groups on the acid. The HCl byproduct generated during the coupling reaction must be scavenged by a base.

  • In-situ Activation: This is a one-pot method where the carboxylic acid, coupling reagent, base, and amine are mixed together.[12]

    • Pros: Milder reaction conditions, broader functional group tolerance, and operationally simpler.[8][13]

    • Cons: May be less effective for the most challenging couplings. The coupling reagent byproducts must be removed during workup.

For the this compound substrate, in-situ activation with a potent uronium or phosphonium reagent is the recommended starting point due to its milder nature and high efficiency.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) to the title compound.

  • Preparation: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated OAt-ester.

  • Coupling: Add a solution of this compound (1.0 eq) in a minimum amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. If the reaction is sluggish (monitored by TLC/LC-MS), heat the mixture to 50-70°C.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation using a Strong, Non-Nucleophilic Base (NaH)

This protocol is for cases where in-situ activation fails and a more nucleophilic amine is required to react with a pre-formed acyl chloride. Use extreme caution when handling sodium hydride.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be evident.

  • Coupling: Cool the mixture back down to 0°C. Add the desired acyl chloride (1.1 eq) dropwise as a solution in anhydrous THF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC/LC-MS.

  • Quenching & Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Optimizing Peptide Coupling: Key Techniques. (Source URL not available)
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC. Available at: [Link]

  • Synthesis and properties of 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its some S-derivatives. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • 5-Amino 1MQ. Recess Rx. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (Source URL not available)
  • Thiadiazoles and Their Properties. ISRES. Available at: [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (Source URL not available)
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. ACS Publications. Available at: [Link]

  • Acylation of 5‐amino‐3H‐1,3,4‐thiadiazolin‐2‐one. ResearchGate. Available at: [Link]

  • Strategies to expand peptide functionality through hybridisation with a small molecule component. PMC. Available at: [Link]

  • Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC Publishing. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. (Source URL not available)
  • Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers. (Source URL not available)
  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed. Available at: [Link]

  • 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. MediSearch. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL. Inxight Drugs. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

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removing unreacted starting materials from (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (5-Amino-1,3,4-thiadiazol-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this valuable heterocyclic building block from unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Understanding the Challenge: Physicochemical Properties

The successful purification of this compound hinges on understanding its properties relative to common starting materials used in its synthesis, such as those derived from thiosemicarbazide and a glycolic acid equivalent.[1] The target molecule is a polar, basic heterocycle, and these characteristics govern its behavior in different purification systems.

CompoundStructureMolecular Weight ( g/mol )Key Physicochemical Properties
This compound (Product) 131.16Polar solid; contains a basic amino group and a polar hydroxyl group.
Thiosemicarbazide (Starting Material) 91.13Polar solid; soluble in water and hot ethanol.
Glycolic Acid (Example Starting Material) 76.05Highly polar and acidic; very soluble in water, ethanol, and ether.

The primary challenge arises from the high polarity of both the desired product and the common unreacted starting materials, which can make separation by conventional methods non-trivial.

General Purification and Troubleshooting Workflow

The following diagram outlines a logical workflow for approaching the purification of this compound.

G crude Crude Reaction Mixture tlc Initial Analysis: TLC Screening crude->tlc recryst Primary Method: Recrystallization tlc->recryst Product & impurities show different Rf values purity_check1 Assess Purity (NMR, LC-MS, m.p.) chrom Secondary Method: Column Chromatography purity_check1->chrom Impurities remain final Pure Product purity_check1->final Purity >95% oiling_out Troubleshooting: 'Oiling Out'? recryst->oiling_out low_yield Troubleshooting: Low Yield? recryst->low_yield oiling_out->purity_check1 No oiling_out->recryst Adjust solvent/ cooling rate low_yield->purity_check1 No low_yield->recryst Optimize solvent/ minimize transfers purity_check2 Assess Purity (NMR, LC-MS, m.p.) chrom->purity_check2 purity_check2->chrom Impurities remain (re-optimize) purity_check2->final Purity >95%

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My crude product is a sticky solid, and I'm not sure if recrystallization is feasible. What is my first step?

Answer: Before attempting any large-scale purification, your first step should always be analytical Thin Layer Chromatography (TLC).[2] This will give you crucial information about the complexity of your mixture and help you choose the right purification method.

  • Causality: TLC separates compounds based on their differential partitioning between the mobile phase (solvent) and the stationary phase (TLC plate, usually silica).[3] This allows you to visualize the number of components in your mixture.

  • Actionable Advice:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., methanol or DMSO).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a moderately polar solvent system, such as 10:1 Dichloromethane:Methanol.

    • Visualize the spots under UV light and/or by staining (e.g., potassium permanganate).

  • Interpretation: If you see distinct spots for your product and impurities, both recrystallization and chromatography are viable options. If the spots are heavily smeared or do not move from the baseline, you are dealing with very polar compounds that will require specialized chromatographic conditions.

Question 2: I tried to recrystallize my product from an ethanol/water mixture, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly, leading to supersaturation where the solute separates as a liquid instead of forming a crystal lattice.[4]

  • Causality: Impurities can depress the melting point of a compound and interfere with crystal lattice formation, promoting oiling out. Rapid cooling does not provide sufficient time for ordered crystal nucleation.

  • Solutions:

    • Re-heat and Add Solvent: Heat the mixture to dissolve the oil completely. Add a small amount of the more soluble solvent (e.g., hot ethanol) until the solution is clear again, then allow it to cool much more slowly.[5]

    • Slow Cooling: Insulate the flask with glass wool or a towel to ensure a very gradual temperature decrease. This is often the most critical factor.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a tiny crystal of pure product, add it to the cooled solution to induce crystallization.[4]

Question 3: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or develop a column chromatography method. How can I resolve this?

Answer: Streaking of basic compounds like aminothiadiazoles on standard silica gel is a classic problem.

  • Causality: The amino group on your molecule is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, sometimes irreversible, binding prevents the compound from moving cleanly up the plate, resulting in a streak.

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a base like triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your mobile phase.[4][6] This base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Switch Stationary Phase: Consider using a different stationary phase for your TLC and column. Neutral alumina can be an excellent choice for purifying amines.[6]

    • Use Reversed-Phase Chromatography: Reversed-phase (C18) chromatography is often the method of choice for polar compounds.[4] Your polar product will be less retained, while less polar impurities will be more strongly retained. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amine.

G start Compound Streaks on Silica TLC cause Cause: Basic amine interacts with acidic silica surface start->cause sol1 Solution 1: Add Basic Modifier (e.g., 1% Et3N in eluent) cause->sol1 sol2 Solution 2: Change Stationary Phase (e.g., Alumina, C18) cause->sol2 sol3 Solution 3: Use Reversed-Phase (C18 with Water/ACN) cause->sol3

Caption: Troubleshooting logic for streaking on silica gel TLC.

Question 4: After purification, my NMR spectrum still shows residual starting materials. What is the most efficient next step?

Answer: If a primary method like recrystallization fails to remove all impurities, a secondary, orthogonal purification technique is required. Column chromatography is the logical next step.

  • Causality: Recrystallization separates based on differences in solubility. If the impurity has very similar solubility characteristics to your product, it will co-crystallize. Chromatography separates based on differences in polarity and interaction with the stationary phase, offering a different mechanism for separation.[3]

  • Actionable Advice:

    • If the impurity is acidic (e.g., glycolic acid): An acid-base liquid-liquid extraction could be attempted prior to chromatography. Dissolve the crude material in a suitable organic solvent (like ethyl acetate, if solubility permits), and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will move into the aqueous layer as its salt. However, the high polarity of the product may cause it to partition into the aqueous layer as well, so this must be checked carefully.

    • Column Chromatography: Based on your TLC analysis (from Q1 and Q3), select the most appropriate column chromatography method. If you resolved the streaking issue on silica with a basic modifier, that is a good system to start with for your column. Otherwise, reversed-phase chromatography is highly recommended.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying this compound. The ideal solvent system should be determined on a small scale first. Ethanol or an ethanol/water mixture is a common starting point for similar heterocyclic compounds.[5][7]

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, it's a good candidate. If it remains insoluble even when hot, try a more polar solvent like a mixture of Dimethylformamide (DMF) and ethanol.[8]

  • Dissolution: Place the bulk of the crude material in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution has significant color from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Swirl and heat the mixture back to boiling for 2-3 minutes.

  • Hot Filtration (if Decolorized): Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon or any other insoluble material into a clean, pre-warmed flask. This step is crucial to avoid premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase with Modifier)

This protocol is designed for situations where recrystallization is ineffective and TLC analysis shows that a separation is possible on silica gel with a basic modifier.

  • Determine Eluent System: Using TLC, find a solvent system (e.g., Dichloromethane:Methanol) containing 1% triethylamine that gives your product an Rf value of approximately 0.25-0.35.[6]

  • Prepare the Column: Select a column of appropriate size (typically using 50-100g of silica gel per 1g of crude material). Pack the column as a slurry with your chosen eluent system (including the triethylamine). Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent or a slightly stronger solvent. Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes. Use positive pressure (flash chromatography) for faster and better separation.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the derivatization of the amino group of thiadiazoles.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 145-154.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Membrane Solutions. (n.d.).
  • ResearchGate. (2022). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis...
  • Biotage. (2023).
  • ResearchGate. (2014).
  • University of Victoria. (n.d.).
  • ResearchGate. (2025). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2- Amino-5-Substituted-1,3,4-Thiadiazoles: Established Methods vs. Novel.
  • Sigma-Aldrich. (n.d.). This compound | 56951-58-7.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025).
  • Science of Synthesis. (2003). Product Class 12: 1,3,4-Thiadiazoles. Thieme.
  • Chen, Y. C., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Scientific Reports, 12(1), 10156.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. PgNqAyLZANbmoNbBHJEAmy2G3m7omPzs)

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Technical Support Center: Handling (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Handling, and Drying of Hygroscopic Thiadiazole Intermediates Compound: (5-Amino-1,3,4-thiadiazol-2-yl)methanol CAS: 5518-52-5 Support Ticket ID: T-AMINO-THIA-001

Introduction: The Moisture Challenge

This compound is a critical heterocyclic intermediate used in the synthesis of sulfonamides, antimicrobial agents, and carbonic anhydrase inhibitors. However, its dual functionality—containing both a primary amine (


) and a hydroxymethyl group (

) on an electron-deficient thiadiazole ring—makes it inherently hygroscopic .

Users frequently report "weighing drift," "clumping," and "stoichiometric mismatch" during synthesis. This guide addresses these issues with field-proven protocols to ensure experimental reproducibility.

Module 1: Storage & Initial Handling (Prevention)

Q: How should I store this compound long-term to prevent degradation?

A: The primary degradation pathway is moisture-mediated oxidation and hydrolysis.

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage slows kinetic moisture uptake.

  • Atmosphere: Strictly under Inert Gas (Argon or Nitrogen). The container must be backfilled with inert gas after every use.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel with indicator).

Q: What are the visual signs of moisture contamination?

A:

  • Texture Change: The free-flowing white/off-white powder turns into sticky clumps or a "gum-like" paste.

  • Color Shift: Oxidation often accompanies hydration, causing a shift from white to pale yellow or tan.

  • Mass Increase: If the container mass increases over time (without addition), the seal is compromised.

Module 2: Experimental Manipulation (Action)

Q: I cannot get a stable weight on the balance. The mass keeps increasing. What do I do?

A: This is "weighing drift," a classic sign of rapid moisture adsorption from the air. Protocol: The "Difference Weighing" Technique

  • Do not weigh the powder directly onto an open weigh boat.

  • Tare a capped vial containing the bulk solid.

  • Remove an estimated amount quickly and recap the bulk vial immediately.

  • Weigh the bulk vial again. The loss in mass is the exact amount transferred.

  • Advanced: For critical stoichiometry, perform all weighing inside a glovebox or a glove bag purged with

    
    .
    
Q: How does moisture affect my downstream reactions (e.g., Acylation or Coupling)?

A: Water acts as a competitive nucleophile.

  • Mechanism: In acylation reactions (common for the

    
     group), water reacts with acyl chlorides or activated esters to form carboxylic acids, consuming the reagent and altering the stoichiometry.
    
  • Result: You will observe low yields and unreacted thiadiazole starting material on TLC/LCMS.

Visualization: The Moisture Interference Cycle

MoistureCycle Atmosphere Atmospheric Moisture Compound This compound (Dry Powder) Atmosphere->Compound Exposure (>40% RH) Hydrate Hydrated Complex (Sticky/Clumped) Compound->Hydrate H-Bonding Weighing Weighing Error (Mass > True Moles) Hydrate->Weighing False Mass Reading Reaction Reaction Failure (Stoichiometry Mismatch) Hydrate->Reaction Water Side-Reactions Weighing->Reaction Under-dosing Reagents

Figure 1: The cascade effect of moisture uptake on experimental outcomes.

Module 3: Drying & Purification (Recovery)

Q: My compound is clumped. Can I dry it in an oven?

A: Yes, but thermal control is critical. The melting point is high (~210°C), but the hydroxymethyl group can be sensitive to oxidation at high temperatures.

Standard Operating Procedure (SOP) for Drying:

ParameterRecommendationReason
Equipment Vacuum OvenLowers boiling point of water; prevents oxidation.
Temperature 40°C – 50°C Gentle heat drives off surface water without thermal decomposition.
Pressure < 10 mbar (High Vacuum)Essential to pull water from the crystal lattice.
Desiccant

(Phosphorus Pentoxide)
Place a tray of

inside the oven to trap liberated water.
Duration 4 – 12 HoursWeigh periodically until mass is constant (

change).
Q: Is there a faster way to dry it for immediate use?

A: Azeotropic Drying.

  • Dissolve/suspend the compound in anhydrous toluene or benzene (if permitted).

  • Rotary evaporate the solvent. The water forms an azeotrope with toluene and is removed efficiently.

  • Repeat 2-3 times.

  • Note: This leaves the compound as a solid film/foam, which is dry but requires scraping.

Visualization: Drying Method Decision Tree

DryingDecision Start Condition of Compound State1 Slightly Clumped (Surface Moisture) Start->State1 State2 Wet Paste / Slurry (Solvent Wet) Start->State2 Method1 Vacuum Desiccator (Over P2O5, 24h) State1->Method1 Time Available Method2 Vacuum Oven (45°C, <10 mbar) State1->Method2 Urgent Method3 Azeotropic Distillation (Toluene/Rotovap) State2->Method3 High Water Content Method3->Method2 Final Polish

Figure 2: Selecting the appropriate drying method based on the compound's physical state.

Module 4: Analytical Implications

Q: I see a broad peak at 3.3–3.5 ppm in my DMSO-d6 NMR. Is my compound impure?

A: Not necessarily. This is likely water .

  • Diagnosis: this compound has exchangeable protons (

    
     and 
    
    
    
    ).
  • Validation: Add a drop of

    
     to the NMR tube.
    
    • If the peak at 3.3 ppm grows or shifts, and the

      
       / 
      
      
      
      signals disappear, it is water exchange.
    • Action: Dry the sample using the SOP in Module 3 before running critical assays.

Q: How do I calculate the "True" Molecular Weight for stoichiometry?

A: If you cannot dry the compound perfectly, determine the water content using Karl Fischer (KF) Titration .

  • Correction Formula:

    
    
    (Where 
    
    
    
    is expressed as a decimal, e.g., 0.05 for 5%)

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole (Analogous Handling). Retrieved from

  • Sigma-Aldrich. (2025). This compound Product & Safety Information. Retrieved from

  • National Institutes of Health (NIH). (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from

  • BenchChem. (2025). Overcoming challenges in the derivatization of the amino group of thiadiazoles. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone, renowned for its diverse pharmacological activities. Among its promising derivatives is (5-Amino-1,3,4-thiadiazol-2-yl)methanol, a molecule of significant interest for the development of novel therapeutic agents. A thorough analytical characterization of this compound is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, complemented by a comparative overview of other essential analytical techniques.

The Power of Proton NMR: A Window into Molecular Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By mapping the chemical environment of hydrogen atoms, ¹H NMR provides a detailed fingerprint of the molecule's connectivity and stereochemistry.

Predicted ¹H NMR Spectrum of this compound

While a definitive experimental spectrum for the title compound is not widely published, a detailed prediction can be formulated based on the analysis of structurally analogous compounds reported in the literature.[1][2][3][4][5] The expected ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit three key signals:

  • Methylene Protons (-CH₂OH): A singlet is anticipated for the two protons of the methylene group attached to the thiadiazole ring and the hydroxyl group. The chemical shift of this peak is expected to be in the range of δ 4.3-4.8 ppm . This downfield shift is attributed to the deshielding effect of the adjacent electronegative oxygen atom and the aromatic thiadiazole ring. In some derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, the methylene protons of a benzyl substituent appear in a similar region.[5]

  • Hydroxyl Proton (-CH₂OH): The hydroxyl proton is expected to appear as a triplet, which may be broad, in the region of δ 5.0-5.5 ppm . This signal is subject to exchange with deuterium oxide (D₂O); upon addition of a drop of D₂O to the NMR tube, this peak would disappear, confirming its identity as a labile proton. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

  • Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amino group is predicted to be in the range of δ 7.2-7.8 ppm .[3][5] The broadness of this signal is a consequence of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Similar to the hydroxyl proton, this peak will also exchange with D₂O.

Proton Type Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity Key Features
Methylene (-CH₂)4.3 - 4.8Singlet (s)Deshielded by adjacent oxygen and thiadiazole ring.
Hydroxyl (-OH)5.0 - 5.5Triplet (t), broadExchanges with D₂O.
Amino (-NH₂)7.2 - 7.8Singlet (s), broadExchanges with D₂O.

A Multi-Faceted Approach: Complementary Analytical Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the molecular puzzle, leading to an unambiguous identification and purity assessment.

Carbon-13 NMR Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, the following signals are anticipated:

  • Methylene Carbon (-CH₂OH): A signal around δ 55-65 ppm .

  • Thiadiazole Ring Carbons (C2 and C5): Two distinct signals in the aromatic region, typically between δ 150-170 ppm . The carbon atom attached to the amino group (C5) is expected to be more shielded (appear at a lower ppm value) compared to the carbon atom bearing the methanol substituent (C2).

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

  • N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, often overlapping with the N-H stretches.

  • C-H Stretching: Absorption bands around 2850-3000 cm⁻¹ for the methylene C-H bonds.

  • C=N and C=C Stretching: Vibrations characteristic of the thiadiazole ring in the 1500-1650 cm⁻¹ region.

  • C-O Stretching: A strong absorption band in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₃H₅N₃OS), the expected molecular ion peak [M]⁺ would be at m/z = 131.02. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the molecular formula.

Experimental Protocols

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Reference: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • D₂O Exchange: To confirm the identity of -OH and -NH₂ protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

Logical Workflow for Structural Elucidation

cluster_0 Initial Analysis cluster_1 Functional Group & Carbon Skeleton cluster_2 Molecular Weight & Formula Confirmation cluster_3 Structure Confirmation Sample Sample 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR Provides proton environment FTIR FT-IR Spectroscopy Sample->FTIR Identifies functional groups 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR Reveals carbon framework MS Mass Spectrometry Sample->MS Determines molecular weight Structure Final Structure Elucidation 1H_NMR->Structure FTIR->Structure 13C_NMR->Structure HRMS High-Resolution MS MS->HRMS Confirms elemental composition HRMS->Structure

Figure 1. A logical workflow for the comprehensive structural elucidation of this compound.

Conclusion

The analytical characterization of this compound is a critical step in its journey from a promising lead compound to a potential therapeutic agent. While ¹H NMR spectroscopy provides the most detailed initial structural information, a synergistic approach employing ¹³C NMR, FT-IR, and mass spectrometry is essential for unequivocal structure confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately characterize this important heterocyclic compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135471, 5-Amino-1,3,4-thiadiazol-2(3H)-one. [Link]. Accessed February 23, 2026.

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. 2022;5(5):824-832. doi:10.26655/jmchemsci.2022.5.11.
  • Masoumi H, Khazalpour S, Jamshidi M. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC Adv. 2023;13(5):3269-3278. doi:10.1039/d2ra07481a.
  • Shaimaa Adnan et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. 2015, 7(10):1000-1011.
  • Drapak IV, Zimenkovsky BS, Slabyy MV, et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolym. Cell. 2021;37(2):141-150. doi:10.7124/bc.000A40.

Sources

characteristic FT-IR absorption peaks of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic FT-IR absorption profile of (5-Amino-1,3,4-thiadiazol-2-yl)methanol (CAS: 56951-58-7), a critical heterocyclic scaffold used in the synthesis of antimicrobial agents and carbonic anhydrase inhibitors.

The following analysis compares this specific alcohol derivative against its non-hydroxylated analog, 2-Amino-1,3,4-thiadiazole , to provide a clear spectral differentiation strategy for researchers.

Spectral Fingerprint Analysis

The infrared spectrum of this compound is dominated by the interplay between the amino (-NH₂) and hydroxymethyl (-CH₂OH) functional groups attached to the electron-deficient 1,3,4-thiadiazole core.

Table 1: Key Vibrational Modes and Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
-OH / -NH₂ Stretching (

)
3100 – 3450 Strong, BroadHigh. Overlapping bands.[1] The -OH creates a broad envelope masking the sharp doublet typical of primary amines.[1]
-CH₂- (Aliphatic)Stretching (

,

)
2850 – 2950 Weak to MediumMedium. Confirms the presence of the methylene bridge (absent in the bare thiadiazole ring).[1]
C=N (Ring)Stretching (

)
1590 – 1630 Strong, SharpHigh. Characteristic of the 1,3,4-thiadiazole imine system.[1] Often the most intense peak in the fingerprint region.[1]
N-H Bending (

)
1500 – 1550 MediumMedium. Scissoring vibration of the primary amine.[1]
C-O (Alcohol)Stretching (

)
1000 – 1060 StrongCritical. Distinguishes the methanol derivative from non-oxygenated analogs.[1]
C-S-C Ring Breathing600 – 700 WeakLow. Confirmation of the thio-ether linkage within the ring.[1]

Expert Insight: In the solid state (KBr pellet), the -OH and -NH₂ regions often merge into a complex, broadened band due to extensive intermolecular hydrogen bonding.[1] For precise resolution of the amine doublet (~3400/3200 cm⁻¹), obtaining a spectrum in dilute solution (e.g., CHCl₃) is recommended, though often impractical due to solubility limits.

Comparative Analysis: Product vs. Alternative

To validate the synthesis of this compound, it must be distinguished from its common precursor or structural analog, 2-Amino-1,3,4-thiadiazole .

Table 2: Spectral Differentiation
FeatureProduct: this compoundAlternative: 2-Amino-1,3,4-thiadiazoleDifferentiation Logic
C-O Stretch Present (~1050 cm⁻¹) Absent The most reliable indicator. The alternative lacks oxygen, rendering this region transparent.
Aliphatic C-H Present (~2900 cm⁻¹) Absent The alternative contains only aromatic/heteroaromatic C-H bonds (>3000 cm⁻¹).[1]
OH/NH Region Very Broad (3100-3450 cm⁻¹) Sharper Doublet The lack of -OH in the alternative results in clearer separation of the NH₂ asymmetric and symmetric stretches.[1]
Experimental Protocol: Synthesis Monitoring via FT-IR

Objective: Monitor the oxidative cyclization of a thiosemicarbazone precursor (or reaction of thiosemicarbazide with glycolic acid) to form the target thiadiazole.

Methodology:

  • Baseline: Acquire the IR spectrum of the starting material (Thiosemicarbazide/Glycolic Acid).[1] Note the Carbonyl (C=O) peak at ~1680–1720 cm⁻¹ (if using acid/aldehyde precursor).[1]

  • Sampling: Aliquot reaction mixture at t=0, 1h, and endpoint.

  • Workup: Evaporate solvent and dry the residue (solvent peaks like water or ethanol will obscure the -OH/-NH region).[1]

  • Measurement: Use ATR (Attenuated Total Reflectance) for rapid screening.[1]

  • Validation:

    • Success: Disappearance of the precursor C=O peak (if applicable) and appearance of the sharp C=N (1620 cm⁻¹) and C-O (1050 cm⁻¹) bands.[1]

    • Failure: Retention of broad C=O bands or lack of ring closure characteristic peaks.[1]

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating the compound's identity using FT-IR as a primary gatekeeper before advanced NMR analysis.

G Start Crude Reaction Product Purification Recrystallization (Ethanol/Water) Start->Purification Drying Vacuum Drying (Remove Solvent) Purification->Drying FTIR FT-IR Analysis (ATR or KBr) Drying->FTIR Decision Check Key Peaks FTIR->Decision Pass Pass: Proceed to NMR (Confirm Structure) Decision->Pass C=N (1620) & C-O (1050) Present Fail Fail: Repurify or Check Synthesis Decision->Fail Missing C=N or Unexpected C=O

Figure 1: Decision matrix for the structural validation of this compound.

References
  • National Institutes of Health (NIH) - PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole (Analog Spectral Data). Available at: [Link][1]

  • Ingenta Connect. Oxidative cyclization of d-fructose thiosemicarbazones to 2-amino-5-hydroxymethyl-1,3,4-thiadiazole. Available at: [Link][1][2][3][4][5][6][7][8][9]

  • ResearchGate. Synthesis and Characterization of some Heterocyclic Derivatives by Cyclization of Carbohydrate Thiosemicarbazones. Available at: [Link]

  • Taylor & Francis Online. New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study. Available at: [Link][1][7]

Sources

HPLC retention time and method for (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Retention Strategies for Polar Heterocycles

Executive Summary

(5-Amino-1,3,4-thiadiazol-2-yl)methanol (CAS: 56951-58-7) presents a classic "polar retention challenge" in liquid chromatography. As a highly hydrophilic intermediate—often associated with the synthesis of carbonic anhydrase inhibitors like Acetazolamide—it exhibits negligible retention on standard C18 stationary phases, often eluting in the void volume (


).

This guide objectively compares three distinct chromatographic approaches to solve this problem:

  • The Modern Standard: Aqueous-Stable Polar-Embedded RP-HPLC.

  • The Orthogonal Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3][4]

  • The Traditional Approach: Ion-Pairing Chromatography (IPC).

Recommendation: For robust QC and routine analysis, Method A (Polar-Embedded RP) is recommended due to higher reproducibility and lower equilibration times compared to HILIC.

Physicochemical Profile & The Retention Challenge

Understanding the analyte is the prerequisite for method selection. The thiadiazole ring system, combined with primary amine and hydroxymethyl groups, creates a molecule with significant polar surface area.

PropertyValue / DescriptionChromatographic Implication
Structure Heterocyclic thiadiazole coreHigh polarity; potential for secondary interactions with silanols.
LogP Estimated ~ -0.8 to -1.2Hydrophilic. Will not partition into standard C18 alkyl chains.
pKa (Amine) ~ 2.5 - 3.5 (Weak Base)Can exist as a cation at low pH, further reducing RP retention.
Solubility High in Water, DMSO, MethanolCompatible with 100% aqueous mobile phases.
The "Phase Collapse" Risk

Standard C18 columns require at least 3-5% organic solvent to maintain "wetting" of the pores. Because this analyte requires nearly 100% water to retain, standard C18 phases suffer from "dewetting" or phase collapse, leading to shifting retention times and loss of interaction.

Method Selection Decision Matrix

The following logic flow illustrates the scientific rationale for selecting the appropriate stationary phase.

MethodSelection Start Analyte: (5-Amino-1,3,4- thiadiazol-2-yl)methanol LogP LogP < 0 (Hydrophilic) Start->LogP StdC18 Standard C18? LogP->StdC18 Choice Select Mode LogP->Choice Fail Elution at t0 (Void) Phase Collapse StdC18->Fail High Aqueous Req. MethodA Method A: Polar-Embedded C18 (100% Aqueous Stable) Choice->MethodA Robustness Preferred MethodB Method B: HILIC (Silica/Amide) Choice->MethodB Max Retention Req. MethodC Method C: Ion-Pairing (Hexanesulfonate) Choice->MethodC Legacy/USP Methods

Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophilicity.

Comparative Method Analysis

Method A: Polar-Embedded Reverse Phase (Recommended)

This method utilizes a stationary phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This prevents phase collapse in 100% aqueous conditions and provides secondary interactions for the thiadiazole ring.

  • Column Type: C18 with polar embedding (e.g., Zorbax SB-Aq, Atlantis T3, or Waters XSelect HSS T3).

  • Mechanism: Hydrophobic interaction (weak) + Polar interaction (shielding).

Method B: HILIC

Ideal for MS detection due to high organic content (better desolvation).[1]

  • Column Type: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, BEH Amide).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

Performance Data Comparison
FeatureMethod A (Polar RP)Method B (HILIC)Method C (Standard C18)
Retention (

)
2.5 - 4.0 (Moderate)> 5.0 (Strong)< 0.5 (Poor/Void)
Peak Shape (

)
1.0 - 1.2 (Excellent)1.1 - 1.4 (Good)1.5 - 2.0 (Tailing)
Equilibration Fast (5-10 column vol)Slow (20+ column vol)N/A
MS Compatibility Moderate (High water)Excellent (High organic)Good
Robustness HighMedium (Sensitive to water %)Low

Detailed Experimental Protocols

Protocol A: 100% Aqueous Stable RP-HPLC (The Workhorse)

Use this method for purity analysis, degradation studies, and reaction monitoring.

1. System Parameters:

  • Instrument: HPLC with UV/PDA detector.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (

    
    ).
    
  • Temperature:

    
     (Control is critical; higher temps reduce retention).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 265 nm (Thiadiazole characteristic absorbance) and 210 nm.

2. Mobile Phase Preparation:

  • Buffer (Solvent A): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
    • Why pH 2.5? Suppresses silanol ionization on the silica support, reducing peak tailing for the amine group.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

3. Gradient Program:

  • Note: Although isocratic is possible, a shallow gradient cleans the column of synthesis byproducts.

Time (min)% Buffer (A)% ACN (B)Description
0.0991Initial high aqueous for retention
5.0991Isocratic hold to elute analyte
15.08020Wash lipophilic impurities
15.1991Re-equilibration
20.0991End

4. Sample Preparation:

  • Dissolve 10 mg of this compound in 10 mL of Mobile Phase A (Buffer). Do not use pure MeOH or ACN as diluent , as this will cause "solvent effect" peak distortion (breakthrough).

Protocol B: HILIC Method (MS-Compatible)

Use this method if coupling to Mass Spectrometry or if Method A provides insufficient separation from matrix.

1. System Parameters:

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (

    
    ).
    
  • Flow Rate:

    
     (for 2.1 mm ID).
    
  • Detection: UV @ 265 nm or ESI-MS (Positive Mode).

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

  • Solvent B: Acetonitrile (90%) / Solvent A (10%).

3. Isocratic Conditions:

  • Ratio: 85% B / 15% A.

  • Note: In HILIC, water is the "strong" solvent.[1][2][3][5] Increasing water reduces retention.

Process Workflow Diagram

Workflow Sample Sample Preparation Diluent: 100% Buffer A Inject Injection (5-10 µL) Sample->Inject Column Column: Polar-Embedded C18 (e.g., Atlantis T3) Inject->Column Sep Separation Mechanism: Hydrophobic + Polar Shielding Column->Sep Detect Detection: UV 265nm (Max Sensitivity) Sep->Detect Data Output: Retention Time ~4.5 min Tailing Factor < 1.3 Detect->Data

Figure 2: Recommended analytical workflow using Polar-Embedded RP-HPLC.

Troubleshooting & Optimization

  • Peak Tailing: If

    
    , increase buffer concentration to 50 mM or lower pH to 2.2. The amine group is interacting with residual silanols.
    
  • Split Peaks: Check the sample diluent. Injecting a sample dissolved in 100% Methanol onto a 99% Aqueous column will cause peak splitting. Always match the diluent to the starting mobile phase.

  • Retention Drift: In HILIC, this indicates insufficient equilibration. HILIC columns require extensive water-layer formation time. In RP-HPLC, ensure the "Phase Collapse" resistant column is actually being used (check column lot/type).

References

  • PubChem. 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Acetazolamide Monograph 0454. (Contains methods for related thiadiazole impurities). Available at: [Link]

  • SIELC Technologies. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. (Methodology for highly polar thiadiazoles). Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. Technical Overview.[2][3] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like (5-Amino-1,3,4-thiadiazol-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry, demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and management in the laboratory.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" and it is associated with the GHS07 pictogram, indicating that it is harmful.

Expert Insight: The hazard profile suggests that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols. The irritant nature of the compound necessitates the use of engineering controls and personal protective equipment to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be used in conjunction with a comprehensive risk assessment of the specific laboratory procedure being undertaken.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2]To prevent eye irritation from airborne particles or splashes.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin irritation upon contact.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust is generated and engineering controls are insufficient.[2]To prevent respiratory tract irritation from inhaling dust.[2]

Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) in the United States provides detailed regulations on eye and face protection in 29 CFR 1910.133, which serves as a foundational standard for laboratory safety.[1]

Safe Handling and Storage: A Proactive Approach

Proactive measures during handling and storage are essential to minimize exposure and ensure the stability of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Dispensing: When weighing or transferring the solid material, take care to avoid the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][3] Do not eat, drink, or smoke in the laboratory.[3]

  • Clothing: Remove any contaminated clothing promptly and wash it before reuse.[2]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • The recommended storage temperature is 4°C, and it should be protected from light.

  • Store away from incompatible materials such as oxidizing agents.[1][4]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental spill or exposure, a swift and informed response is crucial.

Spill Response Workflow:

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess risk PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Proceed with caution Sweep Carefully sweep up the solid material Contain->Sweep Collect Collect in a suitable, closed container for disposal Sweep->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for managing a chemical spill.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] If skin irritation occurs, get medical help.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.

Disposal Protocol:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container compatible with the chemical.[6]

  • Regulatory Compliance: Dispose of the chemical waste and any contaminated materials in accordance with all applicable local, regional, and national regulations.[6][7] This often involves using a licensed waste disposal company.[7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

Expert Insight: Never dispose of chemical waste down the drain unless specifically permitted by local regulations for that particular substance.[8] The environmental impact of improper chemical disposal can be significant.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research. A culture of safety, built on a foundation of knowledge and best practices, is paramount in the modern laboratory.

References

  • 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets - ChemSrc. (URL: [Link])

  • Chemical Waste Disposal Guidelines - Emory University. (URL: [Link])

  • 5-Amino-1,3,4-thiadiazole-2-thiol | 1X1000MG | C2H3N3S2 | 682926 - HPC Standards. (URL: [Link])

  • Chemical Safety Data Sheet - Chevron. (URL: [Link])

  • material safety data sheet - MsdsDigital.com. (URL: [Link])

  • (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl) - ResearchGate. (URL: https://www.researchgate.net/publication/285192131_Preparation_of_complexes_of_2-5-5-amino-134-thiadiazole-2-ylmethyl)-134-thiadiazole-2-yliminomethyl]phenol_and_N'N-bis[5-5-amino-134-thiadiazole-2-ylmethyl)-134-thiadiazole-2-yl]terephthala)
  • Laboratory chemical waste disposal guidelines - University of Otago. (URL: [Link])

  • Material Safety Data Sheet - OCI International. (URL: [Link])

  • Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. (URL: [Link])

  • Handling Methanol - Methanol Institute. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.